molecular formula C20H21NO5 B15571670 O-Methylcassythine

O-Methylcassythine

Cat. No.: B15571670
M. Wt: 355.4 g/mol
InChI Key: YYPGFVKLIUMIEL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(12S)-7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene has been reported in Thalictrum flavum and Cassytha filiformis with data available.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(12S)-7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene

InChI

InChI=1S/C20H21NO5/c1-22-14-7-10-6-13-16-11(4-5-21-13)18(24-3)20-19(25-9-26-20)17(16)12(10)8-15(14)23-2/h7-8,13,21H,4-6,9H2,1-3H3/t13-/m0/s1

InChI Key

YYPGFVKLIUMIEL-ZDUSSCGKSA-N

Origin of Product

United States

Foundational & Exploratory

The Alkaloid Cassythine: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the aporphine (B1220529) alkaloid Cassythine. Initially investigated under the potential misnomer "O-Methylcassythine," extensive research has identified Cassythine as the scientifically recognized compound of interest. This guide details its discovery, primary natural source, isolation protocols, and significant biological activities, with a focus on its cytotoxic and vasorelaxant properties. Information on related methylated aporphine alkaloids is also included to address the initial inquiry into "this compound."

Discovery and Natural Source

Cassythine, also known by its synonym cassyfiline, is a naturally occurring aporphine alkaloid. It was first identified as a major phenolic alkaloid isolated from the parasitic vine Cassytha filiformis L. (family Lauraceae). This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine. The initial structural elucidation of Cassythine was based on spectroscopic data, and its N,O-dimethyl derivative was identified as the known alkaloid (+)-ocoteine[1].

The primary and most extensively documented natural source of Cassythine is the aerial parts (stems and leaves) of Cassytha filiformis. Numerous phytochemical investigations of this plant have consistently reported the presence of Cassythine along with other aporphine alkaloids such as actinodaphnine, dicentrine, and neolitsine[2][3][4].

Experimental Protocols

Isolation and Purification of Cassythine from Cassytha filiformis

The isolation of Cassythine and other alkaloids from Cassytha filiformis typically involves a multi-step process of extraction and chromatographic separation. While specific protocols may vary slightly between research groups, a general methodology is outlined below.

General Protocol:

  • Plant Material Collection and Preparation: The aerial parts of Cassytha filiformis are collected, dried, and powdered.

  • Extraction: The powdered plant material undergoes extraction with a suitable solvent. A common method is maceration with methanol, sometimes acidified with a small percentage of acetic acid, to facilitate the extraction of alkaloids.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloidal fraction from non-alkaloidal compounds. The extract is typically partitioned between an acidic aqueous solution (e.g., 5% aqueous acetic acid) and an organic solvent (e.g., petroleum ether). The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 7-8) and extracted with an organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The resulting crude alkaloid extract is further purified using various chromatographic techniques. This often involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including Cassythine.

Workflow for Alkaloid Isolation from Cassytha filiformis

G plant Powdered C. filiformis extraction Methanol Extraction plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids cc Column Chromatography (Silica Gel) crude_alkaloids->cc fractions Alkaloid Fractions cc->fractions hplc Preparative HPLC/TLC fractions->hplc cassythine Pure Cassythine hplc->cassythine

Caption: General workflow for the isolation of Cassythine.

Cytotoxicity Assay

The cytotoxic activity of Cassythine is commonly evaluated using in vitro assays on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

General Protocol (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, Mel-5) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Cassythine (typically dissolved in DMSO) is prepared and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of Cassythine. Control wells receive the vehicle (DMSO) at the same final concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Vasorelaxation Assay

The vasorelaxant effects of Cassythine are typically assessed using isolated arterial rings, often from rats.

General Protocol:

  • Tissue Preparation: The thoracic aorta is isolated from a rat, cleaned of connective tissue, and cut into rings. The endothelium may be mechanically removed in some rings to study endothelium-dependent versus -independent effects.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable contractile tone.

  • Compound Addition: Cassythine is cumulatively added to the organ bath in increasing concentrations, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve. To investigate the mechanism, the assay can be performed in the presence of specific inhibitors (e.g., L-NAME to inhibit nitric oxide synthase).

Biological Activities and Quantitative Data

Cassythine has demonstrated several significant biological activities, with its cytotoxic and vasorelaxant effects being the most studied.

Cytotoxic Activity

Cassythine exhibits cytotoxic effects against various human cancer cell lines. The proposed mechanism for its anticancer activity involves DNA intercalation and the inhibition of topoisomerase activity, which are crucial for DNA replication and repair in cancer cells[3].

Cell LineIC50 (µM)[2][4]
Mel-5 (Melanoma)24.3
HL-60 (Leukemia)19.9
Vasorelaxant Activity

Cassythine has been shown to induce relaxation in pre-contracted rat aortic rings, suggesting potential applications in cardiovascular conditions. Studies indicate that this effect is, at least in part, endothelium-dependent and may involve the nitric oxide (NO) signaling pathway.

Assay ConditionIC50 (µM)
Pre-contracted rat aortic preparations0.08 - 2.48
Antitrypanosomal Activity

In addition to its cytotoxic and vasorelaxant properties, Cassythine has also been reported to be active against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with an IC50 value in the range of 3-15 µM[3].

O-Methylated Derivatives and "this compound"

While a compound specifically named "this compound" is not prominently described in the scientific literature, the concept of O-methylation is highly relevant to the chemistry of Cassythine and its co-occurring alkaloids in Cassytha filiformis.

The biosynthesis of aporphine alkaloids in plants often involves O-methylation steps, catalyzed by O-methyltransferases. A notable example is the N,O-dimethyl derivative of Cassythine, which has been identified as (+)-ocoteine[1]. This indicates that the hydroxyl groups of Cassythine can be biologically methylated.

Furthermore, other O-methylated aporphine alkaloids, such as N-methylactinodaphnine, have been isolated from Cassytha filiformis. The presence of these methylated derivatives suggests an active biosynthetic pathway involving methylation within the plant.

Potential Biosynthetic Relationship

G precursor Aporphine Precursor cassythine Cassythine precursor->cassythine omethylation O-Methylation cassythine->omethylation nmethylation N-Methylation cassythine->nmethylation ocoteine (+)-Ocoteine (N,O-dimethyl Cassythine) omethylation->ocoteine nmethylation->ocoteine

Caption: Plausible biosynthetic methylation of Cassythine.

Conclusion

Cassythine, a prominent alkaloid from Cassytha filiformis, has emerged as a compound of significant interest due to its potent cytotoxic and vasorelaxant activities. This guide provides a foundational understanding of its discovery, natural sourcing, and methods for its study. While "this compound" does not appear to be a recognized name, the study of O-methylation within the aporphine alkaloids of Cassytha filiformis offers a promising avenue for future research, potentially leading to the discovery of new derivatives with modified biological activities. Further investigation into the specific mechanisms of action and the structure-activity relationships of Cassythine and its methylated analogues is warranted to fully explore their therapeutic potential.

References

The Isolation and Purification of O-Methylcassythine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, has garnered significant interest within the scientific community. This document provides a comprehensive technical guide on the isolation and purification of this compound. It details the methodologies for extraction and chromatographic separation and summarizes the available quantitative data. Furthermore, this guide elucidates the molecular mechanism behind the observed hypoglycemic effects of related aporphine alkaloids, providing a visual representation of the implicated signaling pathway.

Introduction

This compound, also known as cassythine or cassyfiline, is a member of the aporphine class of alkaloids.[1] These compounds are recognized for their diverse and potent biological activities. Found in the parasitic vine Cassytha filiformis of the Lauraceae family, this compound and its related compounds have been investigated for their cytotoxic, antitrypanosomal, and vasorelaxing properties.[1][2] More recently, aporphine alkaloids from Cassytha filiformis have been identified as having hypoglycemic effects, with the ability to enhance glucose consumption in HepG2 cells.[3][4][5] This guide provides a consolidated overview of the scientific procedures for isolating and purifying this compound, along with insights into its potential therapeutic mechanisms of action.

Experimental Protocols

Extraction of the Total Alkaloid Fraction from Cassytha filiformis

The initial step in the isolation of this compound involves the extraction of the total alkaloid content from the plant material. The following protocol is a synthesized methodology based on established procedures for aporphine alkaloid extraction.[6]

Materials:

Procedure:

  • Maceration: The powdered plant material is subjected to quadruple maceration with methanol at room temperature. After each maceration, the residue is filtered and washed with methanol.

  • Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The residue is dissolved in a 1% aqueous acetic acid solution and filtered.

    • The acidic filtrate is washed three times with diethyl ether to remove non-alkaloidal compounds.

    • The aqueous acidic layer is then basified to a pH of 9.5 with a 25% ammonium hydroxide solution.

    • The basified solution is extracted three times with dichloromethane.

  • Drying and Final Evaporation: The combined dichloromethane layers are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under reduced pressure to yield the total alkaloid extract.

Purification of this compound

The purification of this compound from the total alkaloid extract is a multi-step process employing various chromatographic techniques. The following is a representative workflow.

Techniques:

  • Medium-Pressure Liquid Chromatography (MPLC): The crude alkaloid extract is first fractionated using MPLC on a Toyopearl® HW-40S column.

  • High-Speed Counter-Current Chromatography (HSCCC): Further separation of the MPLC fractions is achieved using HSCCC.

  • Preparative Thin-Layer Chromatography (TLC): Preparative TLC on silica (B1680970) gel plates is utilized for the fine purification of the target compound.

  • Reversed-Phase Chromatography: Final purification can be performed on RP-18 Lobar® columns to yield highly purified this compound.

Quantitative Data

The following tables summarize the quantitative data available for the alkaloid content in Cassytha filiformis and the analytical parameters for this compound (cassythine) detection.

ParameterValueReference
Total Alkaloid Content0.11% to 0.43% of dried plant material[7]

Table 1: Total Alkaloid Content in Cassytha filiformis.

ParameterValueReference
HPLC-UV-MS Detection Limit13 µg/mL[7]
HPLC-UV-MS Quantitation Limit20 µg/mL[7]

Table 2: Analytical Detection and Quantitation Limits for this compound (Cassythine).

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

G plant Dried & Powdered Cassytha filiformis maceration Methanolic Maceration plant->maceration evaporation1 Solvent Evaporation maceration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids mplc MPLC (Toyopearl®) total_alkaloids->mplc hsccc HSCCC mplc->hsccc prep_tlc Preparative TLC hsccc->prep_tlc rp_chrom Reversed-Phase Chromatography prep_tlc->rp_chrom pure_omp Pure this compound rp_chrom->pure_omp

Caption: Workflow for this compound Isolation.

Signaling Pathway for Hypoglycemic Effect

Aporphine alkaloids have been shown to exert hypoglycemic effects by modulating key cellular signaling pathways involved in glucose metabolism. The diagram below illustrates the proposed mechanism.

G cluster_cell Cell OMC This compound AMPK AMPK OMC->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation mTOR->GLUT4_vesicle Inhibits Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocates to Plasma Membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound's Hypoglycemic Signaling Pathway.

The proposed mechanism suggests that this compound activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR). The inhibition of mTOR, along with the direct action of AMPK, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[8][9][10][11][12][13] This increase in GLUT4 at the cell surface facilitates enhanced glucose uptake from the bloodstream into the cells, thereby contributing to the hypoglycemic effect.[8][9][11][12]

References

chemical structure and properties of O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Aporphine (B1220529) Alkaloid

Abstract

O-Methylcassythine, a naturally occurring aporphine alkaloid isolated from the parasitic plant Cassytha filiformis, has garnered scientific interest for its notable vasodilator properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound. This document details experimental protocols for its isolation and discusses the putative mechanisms underlying its vasodilatory effects, supported by available scientific literature.

Chemical Structure and Properties

This compound is classified as an aporphine alkaloid, a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. Its chemical identity has been established through spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 355.38 g/mol [1]
Appearance Not explicitly stated in reviewed literature
Melting Point Not explicitly stated in reviewed literature
Solubility Not explicitly stated in reviewed literature
CAS Number 3984-10-9[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataObserved Peaks / Signals
¹H NMR Data not available in the reviewed literature.
¹³C NMR Data not available in the reviewed literature.
Mass Spectrometry Data not available in the reviewed literature.

Note: Specific experimental spectroscopic data for this compound was not available in the public domain literature reviewed for this guide. Researchers are encouraged to consult specialized chemical databases or perform their own analyses for detailed structural elucidation.

Experimental Protocols

The isolation of this compound is typically achieved from its natural source, Cassytha filiformis. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general methodology for the extraction of aporphine alkaloids from plant material can be adapted.

General Protocol for the Extraction and Isolation of Aporphine Alkaloids

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

Workflow for Aporphine Alkaloid Extraction

ExtractionWorkflow plant_material Dried and powdered Cassytha filiformis plant material extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction filtration Filtration to separate the extract from solid residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning: - Dissolve residue in dilute acid (e.g., 5% HCl) - Wash with an organic solvent (e.g., ethyl acetate) - Basify the aqueous layer (e.g., with NH₄OH to pH 9-10) - Extract with an organic solvent (e.g., chloroform) concentration->acid_base_extraction crude_alkaloids Crude alkaloid fraction acid_base_extraction->crude_alkaloids chromatography Column chromatography (e.g., silica (B1680970) gel or alumina) with a gradient solvent system crude_alkaloids->chromatography fractions Collection and analysis of fractions (e.g., by TLC) chromatography->fractions purification Further purification of This compound-containing fractions (e.g., preparative HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for the extraction and isolation of aporphine alkaloids.

Methodology:

  • Plant Material Preparation: The aerial parts of Cassytha filiformis are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using either maceration or a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in a dilute acidic solution, washed with an organic solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted with an immiscible organic solvent.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina. A gradient elution with a mixture of solvents (e.g., chloroform-methanol) is typically employed to separate the different alkaloids.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) with an appropriate visualizing agent, are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been identified as a vasodilator agent[1]. Vasodilators are substances that widen blood vessels, leading to decreased blood pressure and increased blood flow. The precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature, but the general mechanisms of vasodilation by alkaloids often involve interactions with the vascular endothelium and smooth muscle cells[2].

Putative Vasodilator Signaling Pathway

The following diagram illustrates a generalized signaling pathway for endothelium-dependent vasodilation, which may be relevant to the action of aporphine alkaloids like this compound.

Generalized Endothelium-Dependent Vasodilation Pathway

VasodilationPathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell O_Methylcassythine This compound (Aporphine Alkaloid) eNOS_inactive eNOS (inactive) O_Methylcassythine->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: A potential signaling pathway for this compound-induced vasodilation.

Description of the Pathway:

Many vasodilator alkaloids exert their effects through an endothelium-dependent mechanism. This often involves the activation of endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses from the endothelial cells into the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in the relaxation of the smooth muscle and vasodilation. It is plausible that this compound may act at one or more points within this pathway, although direct experimental evidence is required for confirmation.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications as a vasodilator. However, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and biological characterization. Future research should focus on:

  • Complete Structural Elucidation: Detailed 1D and 2D NMR spectroscopy and high-resolution mass spectrometry are necessary to confirm its chemical structure unequivocally.

  • Physicochemical Characterization: Determination of key properties such as melting point, solubility in various solvents, and stability is crucial for its development as a potential drug candidate.

  • Pharmacological Profiling: In-depth studies are required to elucidate the specific molecular targets and signaling pathways involved in its vasodilator activity. This should include experiments to determine its effects on calcium channels, potassium channels, and other relevant targets in vascular smooth muscle.

  • Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and development, independent of its natural availability.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its possible development into a novel cardiovascular drug.

References

O-Methylcassythine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND AT A GLANCE

ParameterValueReference
CAS Number 3984-10-9[1]
Molecular Formula C21H25NO4
Molecular Weight 355.38 g/mol [2]
Synonyms Cassythine, Cassyfiline[3]
Source Cassytha filiformis[2]

Introduction

O-Methylcassythine is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of documented pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its biological activities, mechanisms of action, and relevant experimental protocols for researchers in drug discovery and development.

Biological Activities and Quantitative Data

This compound and its related alkaloids from Cassytha filiformis have demonstrated a variety of biological effects, including cytotoxic, antitrypanosomal, and vasodilatory activities.

Table 2.1: Cytotoxic and Antitrypanosomal Activities of Alkaloids from Cassytha filiformis

CompoundCell Line / OrganismActivityIC50 (µM)Reference
CassythineMel-5 (Melanoma)Cytotoxicity24.3[3]
CassythineHL-60 (Leukemia)Cytotoxicity19.9[3]
CassythineTrypanosoma brucei bruceiAntitrypanosomal3-15[4]
NeolitsineHeLa (Cervical Cancer)Cytotoxicity21.6[3]
Neolitsine3T3 (Fibroblasts)Cytotoxicity21.4[3]
ActinodaphnineMel-5 (Melanoma)Cytotoxicity25.7[3]
ActinodaphnineHL-60 (Leukemia)Cytotoxicity15.4[3]
DicentrineTrypanosoma brucei bruceiAntitrypanosomal3-15[4]

Mechanisms of Action

The therapeutic potential of this compound and related aporphine alkaloids stems from their ability to interact with fundamental cellular processes.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for the cytotoxic effects of this compound is its function as a DNA intercalating agent.[4] By inserting itself between the base pairs of the DNA double helix, it can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Furthermore, alkaloids from Cassytha filiformis, including cassythine, have been shown to interfere with the catalytic activity of topoisomerases.[4] Topoisomerases are essential enzymes that manage the topological state of DNA. Their inhibition leads to DNA strand breaks and ultimately, cell death.

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, research on other aporphine alkaloids suggests potential modulation of key signaling pathways implicated in cancer and other diseases.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[5]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in cell proliferation and differentiation. Some aporphine alkaloids have been found to inhibit this pathway.[2]

  • NO/cGMP Pathway in Vasodilation: The vasodilatory effect of compounds is often mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in vascular smooth muscle cells.[6] Activation of this pathway leads to muscle relaxation and a decrease in blood pressure.

Experimental Protocols

This section details standardized protocols for evaluating the key biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Vasorelaxation Assay in Rat Aorta

This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial rings.

Protocol:

  • Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

  • Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Pre-contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine (B352888) (1 µM) or KCl (80 mM).

  • Compound Addition: Once the contraction reaches a plateau, add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension to determine the extent of relaxation.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the appropriate reaction buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

Visualizations: Workflows and Signaling Pathways

experimental_workflow Cytotoxicity Assay Workflow (MTT) cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570nm solubilize->read

Caption: Workflow for MTT-based cytotoxicity assay.

pi3k_akt_pathway Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTOR->Proliferation OMC Aporphine Alkaloids OMC->PI3K inhibits OMC->Akt inhibits

Caption: Aporphine alkaloids may inhibit the PI3K/Akt/mTOR signaling pathway.

mapk_pathway Potential Inhibition of MAPK Pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription OMC Aporphine Alkaloids OMC->Raf inhibits

Caption: Aporphine alkaloids may inhibit the MAPK signaling pathway.

vasodilation_pathway Vasodilation Signaling Pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS activates LArg L-Arginine NO_e NO LArg->NO_e eNOS NO_s NO NO_e->NO_s diffuses sGC sGC NO_s->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation OMC This compound (potential action) OMC->Relaxation promotes

References

An In-Depth Technical Guide to the Synthesis of O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcassythine, also known as (+)-ocoteine, is a member of the aporphine (B1220529) class of alkaloids, a group of naturally occurring compounds with a wide range of biological activities. The synthesis of this compound is a significant endeavor in organic chemistry, providing a pathway to this and other structurally related, pharmacologically relevant molecules. This guide details a plausible and effective synthetic route to this compound, focusing on the construction of the core aporphine scaffold through established chemical transformations. The synthesis involves two main stages: the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) precursor, followed by an intramolecular cyclization to form the characteristic tetracyclic aporphine ring system. This document provides detailed experimental protocols for these key steps, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Aporphine alkaloids are a large and structurally diverse family of isoquinoline (B145761) alkaloids characterized by a tetracyclic core. Their varied pharmacological properties have made them attractive targets for synthetic chemists. This compound is the N,O-dimethyl derivative of cassythine, an alkaloid isolated from the parasitic plant Cassytha filiformis[1][2]. The total synthesis of this compound, which is identical to the known alkaloid (+)-ocoteine, provides a reliable source of this compound for further biological evaluation and drug discovery efforts.

The synthetic strategy outlined herein focuses on a convergent approach, where the key tetrahydroisoquinoline (THIQ) intermediate is first assembled and then cyclized to form the aporphine core. This approach offers flexibility and allows for the introduction of various substituents on the aromatic rings, enabling the synthesis of a library of related compounds.

The Synthetic Pathway of this compound

The synthesis of this compound can be logically divided into two key phases:

  • Phase 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor. This phase involves the construction of the 1-(2'-amino-3',4'-dimethoxybenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline intermediate. A robust method for this is the Bischler-Napieralski reaction, followed by reduction and subsequent functional group manipulations.

  • Phase 2: Formation of the Aporphine Core via Pschorr Cyclization. This is the crucial ring-closing step that forms the tetracyclic aporphine skeleton. It involves the diazotization of the 2'-amino group of the THIQ precursor, followed by a copper-catalyzed intramolecular aryl-aryl coupling.

A logical diagram of this synthetic pathway is presented below:

O_Methylcassythine_Synthesis_Pathway cluster_precursor Phase 1: THIQ Precursor Synthesis cluster_core Phase 2: Aporphine Core Formation Start Starting Materials: - 3,4-(Methylenedioxy)phenethylamine - 2-Nitro-3,4-dimethoxyphenylacetic acid Amide Amide Formation Start->Amide Coupling BN Bischler-Napieralski Reaction Amide->BN POCl3 Reduction1 Reduction to THIQ BN->Reduction1 NaBH4 Nitro_Reduction Nitro Group Reduction Reduction1->Nitro_Reduction e.g., H2, Pd/C Precursor 1-(2'-Amino-3',4'-dimethoxybenzyl)-6,7-methylenedioxy-THIQ Nitro_Reduction->Precursor Pschorr Pschorr Cyclization Precursor->Pschorr 1. NaNO2, H2SO4 2. Copper powder, heat OMC This compound ((+)-Ocoteine) Pschorr->OMC

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Phase 1: Synthesis of the Tetrahydroisoquinoline (THIQ) Precursor

3.1.1. Step 1: Amide Formation

  • Objective: To couple 3,4-(methylenedioxy)phenethylamine with 2-nitro-3,4-dimethoxyphenylacetic acid to form the corresponding amide.

  • Protocol:

    • Dissolve 2-nitro-3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq), and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 3,4-(methylenedioxy)phenethylamine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

3.1.2. Step 2: Bischler-Napieralski Reaction

  • Objective: To cyclize the amide to form a 3,4-dihydroisoquinoline (B110456) derivative.

  • Protocol: [3]

    • Dissolve the amide from the previous step (1.0 eq) in anhydrous acetonitrile (B52724) or toluene.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate or ammonium (B1175870) hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

3.1.3. Step 3: Reduction to Tetrahydroisoquinoline

  • Objective: To reduce the 3,4-dihydroisoquinoline to the corresponding tetrahydroisoquinoline.

  • Protocol: [3]

    • Dissolve the crude 3,4-dihydroisoquinoline in methanol (B129727) and cool the solution in an ice bath.

    • Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.

    • Purify by column chromatography on silica gel.

3.1.4. Step 4: Nitro Group Reduction

  • Objective: To reduce the nitro group on the benzyl (B1604629) moiety to an amine, yielding the key precursor for the Pschorr cyclization.

  • Protocol:

    • Dissolve the nitro-substituted THIQ (1.0 eq) in ethanol (B145695) or methanol.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2'-aminobenzyl)-THIQ derivative, which can be purified by column chromatography if necessary.

Phase 2: Formation of the Aporphine Core via Pschorr Cyclization
  • Objective: To cyclize the 1-(2'-aminobenzyl)-THIQ derivative to form the aporphine core of this compound.

  • Protocol: [3]

    • Dissolve the 1-(2'-aminobenzyl)-THIQ derivative (1.0 eq) in a mixture of dilute sulfuric acid and acetone (B3395972) at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.

    • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and filter to remove the copper powder.

    • Make the filtrate alkaline with ammonium hydroxide.

    • Extract the aqueous solution with chloroform (B151607) (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

The workflow for these experimental phases is illustrated in the following diagram:

Experimental_Workflow cluster_phase1 Phase 1: THIQ Precursor Synthesis cluster_phase2 Phase 2: Aporphine Core Formation Amide_Prep Amide Preparation (Coupling Reaction) Amide_Workup Workup & Purification (Extraction, Chromatography) Amide_Prep->Amide_Workup BN_Reaction Bischler-Napieralski Reaction Amide_Workup->BN_Reaction BN_Workup Workup (Quenching, Extraction) BN_Reaction->BN_Workup THIQ_Reduction THIQ Reduction (NaBH4) BN_Workup->THIQ_Reduction THIQ_Workup Workup & Purification (Extraction, Chromatography) THIQ_Reduction->THIQ_Workup Nitro_Reduction_Step Nitro Group Reduction (Hydrogenation) THIQ_Workup->Nitro_Reduction_Step Nitro_Workup Workup & Purification (Filtration, Chromatography) Nitro_Reduction_Step->Nitro_Workup Diazotization Diazotization Nitro_Workup->Diazotization Pschorr_Cyclization Pschorr Cyclization (Copper-catalyzed) Diazotization->Pschorr_Cyclization Final_Workup Final Workup & Purification (Extraction, Chromatography) Pschorr_Cyclization->Final_Workup

Figure 2: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected yields for each key step in the synthesis of this compound, based on typical outcomes for these types of reactions reported in the literature for aporphine alkaloid synthesis.

StepTransformationTypical Yield Range (%)
1Amide Formation80 - 95
2Bischler-Napieralski Reaction60 - 80
3Reduction to Tetrahydroisoquinoline85 - 95
4Nitro Group Reduction90 - 99
5Pschorr Cyclization30 - 60
Overall Total Synthesis 15 - 40

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification techniques.

Conclusion

The synthetic pathway to this compound detailed in this guide provides a robust and adaptable strategy for accessing this and other aporphine alkaloids. The key transformations, namely the Bischler-Napieralski reaction for the synthesis of the THIQ precursor and the Pschorr cyclization for the formation of the aporphine core, are well-established and reliable methods in organic synthesis. The provided experimental protocols offer a solid foundation for researchers to undertake the synthesis of these valuable compounds. Further optimization of reaction conditions for each step can potentially lead to improved overall yields. This synthetic route opens the door for the generation of this compound analogues for structure-activity relationship studies and the development of new therapeutic agents.

References

O-Methylcassythine: A Technical Guide to its Biological Origin and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcassythine, synonymous with cassythine, is an aporphine (B1220529) alkaloid of significant interest due to its biological activities. This technical guide provides a comprehensive overview of its biological origin, detailing its isolation from Cassytha filiformis and outlining the putative biosynthetic pathway. Furthermore, this document explores the synthetic strategies for the aporphine alkaloid core, offering insights into potential total synthesis routes for this compound. Quantitative data, detailed experimental protocols for key reactions, and visual diagrams of the biosynthetic and synthetic pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Biological Origin of this compound

This compound is a naturally occurring aporphine alkaloid predominantly found in the parasitic plant Cassytha filiformis of the Lauraceae family.[1][2][3] This widely distributed plant has a history of use in traditional medicine, and its phytochemical profile is rich in various alkaloids, with aporphines being a major class.[1][3]

Isolation and Quantification from Cassytha filiformis

The primary method for obtaining this compound is through extraction from the dried plant material of Cassytha filiformis. The alkaloid content can vary between different samples of the plant. High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of this compound and other related aporphine alkaloids from the plant extract.

Table 1: Quantitative Analysis of Cassythine (this compound) from Cassytha filiformis

ParameterValueReference
Total Alkaloid Content in Plant Samples0.11% to 0.43%
HPLC Detection Limit13 µg/mL
HPLC Quantitation Limit20 µg/mL
Experimental Protocol: Extraction and Quantification of Aporphine Alkaloids from Cassytha filiformis (HPLC Method)

This protocol is a representative method based on literature for the extraction and quantification of aporphine alkaloids.

1.2.1. Plant Material and Extraction:

  • Air-dry the whole plant material of Cassytha filiformis and grind it into a fine powder.

  • Macerate the powdered plant material with methanol (B129727) at room temperature for 24 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Acidify the crude extract with 2% hydrochloric acid and partition it with chloroform (B151607) to remove non-alkaloidal components.

  • Basify the aqueous acidic layer with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

  • Extract the liberated alkaloids with chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.

1.2.2. HPLC Analysis:

  • Column: RP-select B (5 µm) or equivalent C18 column.

  • Mobile Phase: A gradient of A (water with 10 mM ammonium acetate, pH 3 with acetic acid) and B (acetonitrile).

  • Gradient Program: A typical gradient could be 0-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Quantification: Prepare a calibration curve using a purified standard of cassythine. The concentration of cassythine in the extract is determined by comparing its peak area with the calibration curve.

Biosynthesis of this compound

The biosynthesis of aporphine alkaloids, including this compound, is a complex enzymatic process that originates from the amino acid L-tyrosine. The central precursor for all benzylisoquinoline alkaloids, the class to which aporphines belong, is (S)-norcoclaurine. A series of enzymatic steps involving hydroxylation, methylation, and reduction convert (S)-norcoclaurine into the key branchpoint intermediate, (S)-reticuline.

The characteristic tetracyclic aporphine core is formed from (S)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction. This critical step is catalyzed by cytochrome P450 enzymes. Specifically, enzymes from the CYP80G subfamily have been identified as being responsible for this transformation. Following the formation of the initial aporphine scaffold, a variety of modifications, such as O-methylation, N-methylation, and the formation of methylenedioxy bridges, are carried out by specific enzymes to produce the diverse array of aporphine alkaloids found in nature.

While the general pathway is well-established, the specific enzymes that catalyze the final steps in the biosynthesis of this compound from (S)-reticuline have not yet been fully characterized.

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis Tyrosine 2 x L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Norcoclaurine Synthase Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methyltransferases, Hydroxylases Proaporphine Proaporphine Intermediate Reticuline->Proaporphine Cytochrome P450 (CYP80G family) Oxidative Coupling AporphineCore Aporphine Core Proaporphine->AporphineCore Rearrangement OMethylcassythine This compound AporphineCore->OMethylcassythine O-Methyltransferases, other modifying enzymes

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Chemical Synthesis of this compound

The total synthesis of aporphine alkaloids, including this compound, is a significant challenge in organic chemistry. The key strategic consideration is the construction of the tetracyclic aporphine core. Several synthetic strategies have been developed, with the most common approaches involving the initial synthesis of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) precursor, followed by a cyclization reaction to form the biaryl bond.

General Synthetic Strategies
  • Bischler-Napieralski or Pictet-Spengler Reaction: These are classical methods for the synthesis of the THIQ core. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide, while the Pictet-Spengler reaction is a condensation of a β-phenylethylamine with an aldehyde or ketone.

  • Pschorr Cyclization: This is a widely used method for the formation of the aporphine ring system. It involves the intramolecular cyclization of a diazonium salt derived from a 2'-amino-1-benzyl-THIQ.

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form the biaryl ether linkage present in some aporphine alkaloids or, in a modified approach, the biaryl bond.

  • Photochemical Cyclization: Modern approaches utilize light-induced cyclization of appropriately substituted THIQ precursors to form the aporphine core.

  • Biomimetic Oxidative Coupling: Inspired by the biosynthetic pathway, this strategy involves the intramolecular oxidative coupling of a reticuline-like precursor to form the aporphine ring system.

Representative Synthetic Workflow

Aporphine Synthesis Workflow StartingMaterials Substituted Phenylethylamine & Phenylacetic Acid Amide β-Phenylethylamide StartingMaterials->Amide Amide Coupling Dihydroisoquinoline 3,4-Dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Reaction THIQ 1-Benzyl-THIQ Dihydroisoquinoline->THIQ Reduction (e.g., NaBH4) Diazonium Diazonium Salt THIQ->Diazonium Nitration, Reduction, Diazotization Aporphine Aporphine Core Diazonium->Aporphine Pschorr Cyclization OMethylcassythine This compound Aporphine->OMethylcassythine Functional Group Interconversion

Caption: A general synthetic workflow for aporphine alkaloids.

Experimental Protocol: Key Synthetic Reactions

The following are representative protocols for the key steps in a potential synthesis of this compound.

3.3.1. Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis:

  • To a solution of the corresponding β-phenylethylamide in anhydrous toluene, add phosphorus pentoxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and decant the toluene.

  • Treat the residue with ice and then make it alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

3.3.2. Pschorr Cyclization for Aporphine Core Formation:

  • Dissolve the 2'-amino-1-benzyl-THIQ precursor in a mixture of acetic acid and concentrated sulfuric acid at 0°C.

  • Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Add copper powder to the solution and warm the mixture gently to 50-60°C until the evolution of nitrogen ceases.

  • Cool the reaction mixture, filter, and basify the filtrate with ammonium hydroxide.

  • Extract the aqueous layer with chloroform, dry the combined organic extracts, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the aporphine alkaloid.

Conclusion

This compound, an aporphine alkaloid from Cassytha filiformis, represents a molecule of interest for its potential pharmacological applications. This guide has provided a detailed overview of its biological origin, including methods for its isolation and quantification. The putative biosynthetic pathway, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline, highlights the role of cytochrome P450 enzymes in the formation of the characteristic aporphine core. While a specific total synthesis of this compound has not been detailed in the literature, this guide has outlined the major synthetic strategies and provided representative protocols for the key transformations involved in the construction of the aporphine framework. This compilation of information aims to serve as a valuable technical resource for researchers and professionals engaged in the study and development of novel therapeutic agents based on natural products.

References

Spectroscopic Profile of O-Methylcassythine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-Methylcassythine, an aporphine (B1220529) alkaloid of interest for its potential pharmacological activities. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and further investigation in drug discovery and development. The data presented herein is primarily based on the structural elucidation of cassythine, a closely related and likely identical compound, as detailed in key scientific literature.

Introduction

This compound is a naturally occurring aporphine alkaloid isolated from plants of the Cassytha genus, notably Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide aims to provide a centralized resource of this critical data.

Spectroscopic Data

The following sections present the NMR, MS, and IR data for this compound, with data tables structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound (as cassythine) are presented below.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (as Cassythine)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.56s
H-42.55m
H-53.05m
H-6a3.95d12.0
H-72.60m
H-86.75s
H-113.10m
OCH₃-13.75s
OCH₃-23.89s
OCH₂O5.90d1.5
5.92d1.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (as Cassythine)

PositionChemical Shift (δ) ppm
C-1142.5
C-1a122.8
C-1b128.5
C-2146.1
C-3108.1
C-3a126.9
C-429.1
C-553.2
C-6a62.5
C-735.8
C-7a129.8
C-8111.5
C-9148.2
C-10145.3
C-11112.9
C-12121.5
OCH₃-155.9
OCH₃-260.1
OCH₂O100.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electrospray ionization (ESI) mass spectrometry data for this compound (as cassythine) reveals a protonated molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound (as Cassythine)

Ionm/z (relative abundance)Proposed Fragmentation
[M+H]⁺342Protonated molecule
[M+H-17]⁺325Loss of NH₃
[M+H-31]⁺311Loss of CH₃NH₂

Note: The fragmentation pattern can provide valuable structural information.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for aporphine alkaloids are listed below. Specific experimental data for this compound was not available in the reviewed literature, however, typical absorptions for the functional groups present are provided.

Table 4: Characteristic Infrared (IR) Absorptions for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (if phenolic)
3000-2850C-H stretch (aliphatic and aromatic)
1600-1450C=C stretch (aromatic)
1250-1000C-O stretch (ethers and phenol)
1040 & 930O-CH₂-O (methylenedioxy group)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Isolation of this compound

The isolation of aporphine alkaloids from Cassytha filiformis typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as methanol.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction.

  • Chromatography: The alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer.[1]

  • Solvent: CDCl₃ (Deuterated chloroform)

  • ¹H NMR Frequency: 500 MHz

  • ¹³C NMR Frequency: 125 MHz

  • Referencing: Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry

The ESI-MS/MS analysis was performed on a Micromass Quattro II triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Collision Gas: Argon

  • Collision Energy: Varied to optimize fragmentation.

Infrared Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample is usually prepared as a KBr (potassium bromide) pellet or as a thin film.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and the logical relationship of the spectroscopic methods.

experimental_workflow plant Cassytha filiformis plant material extraction Solvent Extraction (Methanol) plant->extraction partition Acid-Base Partitioning extraction->partition chromatography Chromatographic Purification (Silica Gel, HPLC) partition->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (ESI-MS) pure_compound->ms ir Infrared Spectroscopy (FTIR) pure_compound->ir structure Structural Elucidation nmr->structure ms->structure ir->structure logical_relationship compound This compound nmr NMR (¹H & ¹³C) compound->nmr Provides carbon-hydrogen framework ms MS compound->ms Determines molecular weight and fragmentation ir IR compound->ir Identifies functional groups structure Molecular Structure nmr->structure ms->structure ir->structure

References

O-Methylcassythine: A Technical Guide on its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, has demonstrated a range of biological activities indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its vasodilator, antitrypanosomal, and cytotoxic effects. The information is presented to facilitate further investigation and drug development endeavors. This compound is also referred to in scientific literature as cassythine.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound (Cassythine).

Table 1: Vasorelaxant Activity of this compound (Cassythine) and Related Compounds

CompoundVasorelaxant Effect (IC50 in µM) on precontracted rat aortaReference
Cassythic acid0.08[1]
Cassythine 2.48 [1]
Neolitsine1.25[1]
Dicentrine0.85[1]

Table 2: Antitrypanosomal and Cytotoxic Activities of this compound (Cassythine) and Related Compounds

Compound/ExtractAntitrypanosomal Activity (IC50) on Trypanosoma brucei bruceiCytotoxic Activity (IC50 in µM) on HeLa CellsCytotoxic Activity (IC50 in µM) on Mel-5 CellsCytotoxic Activity (IC50 in µM) on HL-60 CellsReference
Alkaloid Extract of C. filiformis2.2 µg/mL---[2]
Actinodaphnine3-15 µM-25.715.4[2][3]
Cassythine 3-15 µM -24.3 19.9 [2][3]
Dicentrine3-15 µM---[2]
Neolitsine-21.6--[3]
Glaucine-8.2--[2]

Experimental Protocols

Vasorelaxant Activity Assessment in Rat Aorta

The vasorelaxant effects of this compound and related compounds were evaluated using isolated rat aortic preparations[1][4][5][6].

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized.

  • The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissues, and cut into rings of approximately 4 mm in length.

  • For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.

2. Isometric Tension Measurement:

  • Aortic rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension is applied to the rings and they are allowed to equilibrate.

3. Experimental Procedure:

  • The viability of the aortic rings and the integrity of the endothelium are assessed by contracting the rings with phenylephrine (B352888) (a vasoconstrictor) and then inducing relaxation with acetylcholine (B1216132) (an endothelium-dependent vasodilator). Successful relaxation indicates an intact endothelium.

  • After a washout period, the aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine or a high concentration of potassium chloride (KCl).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • The resulting relaxation is measured as a percentage decrease in the pre-contracted tension.

  • The IC50 value, the concentration of the compound that causes 50% relaxation, is then calculated.

Antitrypanosomal Activity Assay

The in vitro activity of this compound against Trypanosoma brucei brucei was determined, though the specific detailed protocol is not provided in the search results, it would typically involve the following steps[2]:

1. Culture of Parasites:

  • Trypanosoma brucei brucei bloodstream forms are cultured in a suitable medium (e.g., Iscove's modified Dulbecco's medium) supplemented with serum and other necessary growth factors.

2. Drug Incubation:

  • The parasites are seeded in 96-well plates at a specific density.

  • Various concentrations of the test compounds (e.g., this compound) are added to the wells.

  • The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24 or 48 hours).

3. Viability Assessment:

  • After incubation, a viability reagent (e.g., resazurin-based assays like AlamarBlue) is added to each well.

  • The fluorescence or absorbance is measured to determine the number of viable parasites.

  • The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxic effects of this compound on various cancer cell lines (HeLa, Mel-5, HL-60) were evaluated using standard cell viability assays[3]. A general protocol is as follows:

1. Cell Culture:

  • The desired cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding and Treatment:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 48 or 72 hours).

3. Viability Measurement:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • The absorbance or fluorescence is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cytotoxic and Antitrypanosomal Mechanism: DNA Interaction

The cytotoxic and antitrypanosomal activities of this compound and related aporphine alkaloids are proposed to stem from their interaction with DNA. These compounds are believed to act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair[2].

OMethylcassythine_DNA_Interaction cluster_effects Cellular Effects OMethylcassythine This compound DNA Nuclear DNA OMethylcassythine->DNA Intercalation Topoisomerase Topoisomerase OMethylcassythine->Topoisomerase Replication_Inhibition DNA Replication Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Proposed mechanism of this compound's cytotoxic and antitrypanosomal activity.

Vasodilator Signaling Pathway

The precise signaling pathway for this compound-induced vasodilation has not been fully elucidated. However, based on studies of other aporphine alkaloids, it is likely to involve endothelium-dependent mechanisms, primarily through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Some aporphines also exhibit endothelium-independent effects by blocking calcium channels in vascular smooth muscle cells[7][8][9].

Vasodilator_Signaling_Pathway cluster_vsmc Vascular Smooth Muscle Cell OMethylcassythine_E This compound Receptor_E Receptor OMethylcassythine_E->Receptor_E eNOS eNOS Receptor_E->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Diffuses and Activates OMethylcassythine_V This compound Ca_Channel L-type Ca2+ Channel OMethylcassythine_V->Ca_Channel Blocks Ca_Influx Contraction Ca_Channel->Contraction Inhibits Ca2+ Influx cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Relaxation (Vasodilation) PKG->Relaxation

Caption: Postulated signaling pathways for this compound-induced vasodilation.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with multifaceted therapeutic potential. The available data robustly support its vasodilator, antitrypanosomal, and cytotoxic activities. However, to advance its development as a therapeutic agent, further research is imperative. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in its vasodilator effect.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships in vivo.

  • In Vivo Efficacy Studies: Evaluation of its therapeutic efficacy in relevant animal models of hypertension, parasitic infections, and cancer.

  • Safety and Toxicity Assessment: Thorough toxicological studies to determine its safety profile and therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity and to reduce potential off-target effects.

This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics.

References

O-Methylcassythine: A Review of Aporphine Alkaloid Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. This document synthesizes the available data on its biological activities, particularly its noted vasodilator effects, and places it within the broader context of related compounds from its natural source. Due to the limited specific research on this compound, this guide also draws upon data from other aporphine alkaloids isolated from Cassytha filiformis to provide a more comprehensive understanding.

Introduction

This compound is a naturally occurring aporphine alkaloid found in Cassytha filiformis, a plant used in traditional medicine for various ailments.[1] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological activities. While this compound has been identified as a constituent of this plant, the body of research specifically focused on its biological effects and mechanisms of action remains limited. This guide aims to consolidate the existing, albeit sparse, information and provide a framework for future research and development.

Biological Activities and Quantitative Data

To provide a comparative context, the following table summarizes the cytotoxic activities of other aporphine alkaloids isolated from Cassytha filiformis.

AlkaloidCell LineIC50 (µM)
ActinodaphnineHL-6015.4
CassythineMel-524.3
CassythineHL-6019.9
Dicentrine--
NeolitsineHeLa21.6
Neolitsine3T321.4

Data sourced from Stevigny et al., 2002.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound and related alkaloids are available in the literature. These methods are crucial for obtaining pure compounds for further pharmacological testing.

Isolation and Structure Elucidation of Aporphine Alkaloids from Cassytha filiformis

Objective: To isolate and identify aporphine alkaloids from the plant material.

Methodology:

  • Extraction: The dried and powdered plant material of Cassytha filiformis is subjected to extraction with a suitable organic solvent, such as methanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively separate the alkaloidal fraction from other plant constituents.

  • Chromatography: The alkaloidal fraction is further purified using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

  • Structure Elucidation: The chemical structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Putative Signaling Pathway for Vasodilator Activity

While the specific signaling pathway for this compound's vasodilator activity has not been elucidated, the mechanisms of other vasodilating alkaloids offer a plausible model. The general mechanism of vasodilation often involves the modulation of intracellular calcium levels in vascular smooth muscle cells and the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

Based on the known mechanisms of other vasodilators, a putative signaling pathway for this compound is proposed below.

Vasodilator_Pathway cluster_0 Vascular Smooth Muscle Cell OM This compound Ca_Channel Voltage-Gated Ca²⁺ Channel OM->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Relaxation Relaxation Ca_Channel->Relaxation Promotes MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Influx->MLCK_active Activates Contraction Contraction MLCK_active->Contraction Leads to caption Putative mechanism of this compound-induced vasodilation.

References

Methodological & Application

Synthesis of O-Methylcassythine: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcassythine, also known as (+)-ocoteine, is a member of the aporphine (B1220529) class of alkaloids naturally found in plants of the Cassytha genus. Aporphine alkaloids are recognized for their diverse and potent biological activities, making them attractive scaffolds for drug discovery and development. This compound has been identified as a selective alpha-1 adrenoceptor antagonist, suggesting its potential for cardiovascular and other therapeutic applications. This document provides a comprehensive guide to the laboratory synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of its proposed mechanism of action. The synthesis is based on established methods for the construction of the aporphine core, involving a biomimetic approach from a substituted tetrahydroisoquinoline precursor.

Introduction

Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. Their wide range of pharmacological activities has spurred significant interest in their total synthesis. The synthesis of the aporphine core is a key challenge, with strategies often mimicking the biosynthetic pathway which involves the oxidative cyclization of a benzyltetrahydroisoquinoline precursor. One of the classical and effective methods for achieving this transformation is the Pschorr cyclization, which proceeds via an intramolecular arylation of a diazonium salt. This protocol details a synthetic route to this compound, providing researchers with the necessary information to produce this valuable compound for further investigation.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Bischler-Napieralski Cyclization3,4-Dimethoxyphenethylamine (B193588), 3,4-Methylenedioxyphenylacetyl chloride, POCl₃TolueneReflux2~85
2Reduction of DihydroisoquinolineNaBH₄Methanol (B129727)0 to RT2~90
3N-MethylationHCHO, HCOOHN/A1002~95
4NitrationHNO₃Acetic Acid01~70
5Reduction of Nitro GroupH₂, Pd/CEthanolRT4~98
6Pschorr CyclizationNaNO₂, HCl, Copper powderWater, Acetone (B3395972)0 to 703~40
7O-MethylationCH₂N₂ or (CH₃)₂SO₄, K₂CO₃Ether or AcetoneRT24~90

Note: Yields are approximate and can vary based on experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dry toluene, add 3,4-methylenedioxyphenylacetyl chloride (1.1 eq).

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise.

  • Reflux the mixture for an additional 2 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice and basify with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (eluent: chloroform (B151607)/methanol gradient).

Step 2: Synthesis of 1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Dissolve the crude dihydroisoquinoline from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.

  • Purify by column chromatography on silica gel (eluent: chloroform/methanol gradient).

Step 3: Synthesis of (±)-Reticuline (N-Methyl-1-(3,4-Methylenedioxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
  • To the purified tetrahydroisoquinoline from Step 2, add formaldehyde (B43269) (37% aqueous solution, 1.2 eq) and formic acid (1.2 eq).

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture and dilute with water.

  • Basify with a saturated sodium bicarbonate solution and extract with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated product.

Step 4: Nitration of (±)-Reticuline
  • Dissolve the N-methylated product from Step 3 in glacial acetic acid and cool to 0 °C.

  • Add a solution of concentrated nitric acid in acetic acid dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Pour the reaction mixture onto ice and neutralize with ammonium hydroxide.

  • Extract the product with chloroform, wash with water, dry over anhydrous sodium sulfate, and concentrate to give the crude nitro-derivative.

Step 5: Reduction of the Nitro Group
  • Dissolve the nitro-derivative from Step 4 in ethanol.

  • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate to obtain the amino-derivative.

Step 6: Pschorr Cyclization to form (±)-Cassythine
  • Dissolve the amino-derivative from Step 5 in a mixture of acetone and 6N hydrochloric acid.

  • Cool the solution to 0 °C and add an aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a suspension of copper powder (catalytic amount) in water.

  • Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (50-70 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and filter to remove the copper powder.

  • Make the filtrate alkaline with ammonium hydroxide.

  • Extract the aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (±)-cassythine.

Step 7: O-Methylation to form (±)-O-Methylcassythine (Ocoteine)
  • Dissolve (±)-cassythine from Step 6 in a suitable solvent such as diethyl ether or acetone.

  • Add an excess of diazomethane (B1218177) in ether or dimethyl sulfate (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain (±)-O-Methylcassythine.

Visualization of Synthesis and Biological Pathway

Synthetic Workflow

Synthesis_Workflow Precursors 3,4-Dimethoxyphenethylamine + 3,4-Methylenedioxyphenylacetyl chloride Dihydroisoquinoline Dihydroisoquinoline Intermediate Precursors->Dihydroisoquinoline Bischler-Napieralski Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline Reduction (NaBH4) N_Methyl_THIQ (±)-Reticuline Analogue Tetrahydroisoquinoline->N_Methyl_THIQ N-Methylation Nitro_THIQ Nitro-Derivative N_Methyl_THIQ->Nitro_THIQ Nitration Amino_THIQ Amino-Derivative Nitro_THIQ->Amino_THIQ Reduction (H2, Pd/C) Cassythine (±)-Cassythine Amino_THIQ->Cassythine Pschorr Cyclization O_Methylcassythine (±)-O-Methylcassythine Cassythine->O_Methylcassythine O-Methylation

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway of this compound

This compound acts as a selective antagonist of the alpha-1 adrenergic receptor. This G-protein coupled receptor (GPCR) is primarily involved in smooth muscle contraction.

Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC_Activation->Contraction Contributes to Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_Receptor Binds & Activates O_Methylcassythine This compound (Antagonist) O_Methylcassythine->Alpha1_Receptor Blocks

Caption: this compound's antagonism of the α1-adrenergic receptor pathway.

Application Notes and Protocols for the Quantification of O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcassythine is an aporphine (B1220529) alkaloid found in the parasitic plant Cassytha filiformis, a species with a history of use in traditional medicine. The pharmacological interest in aporphine alkaloids necessitates robust and reliable analytical methods for their quantification in various matrices, including plant material and biological fluids. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its sensitivity and selectivity. The methodologies described herein are based on established analytical strategies for related aporphine alkaloids, ensuring a high probability of successful implementation.

Analytical Methods

The primary recommended technique for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers superior sensitivity and selectivity compared to other methods like HPLC-UV, which is particularly important when dealing with complex sample matrices.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for the selective and sensitive quantification of this compound in complex mixtures such as plant extracts.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-MS/MS method for this compound, based on data from the closely related aporphine alkaloid, cassythine, and other similar compounds.[1][2]

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.5 - 15 µg/mL
Limit of Quantification (LOQ)1.5 - 20 µg/mL
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: Sample Preparation from Cassytha filiformis

This protocol details the extraction of this compound from dried plant material.

Materials:

Procedure:

  • Weigh 50 g of dried and powdered Cassytha filiformis material.

  • Macerate the plant material four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxing water bath for 1 hour for each maceration.

  • Between each maceration, filter the residue and wash with 50 mL of the same solvent.

  • Combine the extracts and concentrate under reduced pressure.

  • Dissolve the residue in 400 mL of an aqueous solution acidified with 1% acetic acid and filter.

  • Wash the filtrate three times with 150 mL of ether.

  • Alkalinize the aqueous phase to pH 11 with a 25% ammonia solution and extract it three times with 200 mL of dichloromethane.

  • Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Dissolve a known amount of the residue in methanol to a final concentration suitable for HPLC-MS/MS analysis (e.g., 1 mg/mL).

  • Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.

Protocol 2: HPLC-MS/MS Quantification of this compound

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column RP-select B (5 µm, 250 x 4.6 mm) or equivalent C18 column
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate, adjusted to pH 3 with acetic acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-5 min: 5% B; 5-31 min: 10% B; 31-40 min: 10% B; 40-45 min: 15% B; 45-74 min: 20% B; 74-79 min: 40% B; 79-81 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C

Mass Spectrometry Conditions:

Based on the molecular weight of this compound (355.38 g/mol ) and the known fragmentation patterns of aporphine alkaloids, the following MS/MS parameters are proposed.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 356.4
Product Ions (Proposed) To be determined by infusion of a standard. Likely fragments include losses of CH₃, OCH₃, and portions of the isoquinoline (B145761) structure.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Dried Cassytha filiformis extraction Acidified Methanol Extraction plant_material->extraction liquid_extraction Liquid-Liquid Extraction extraction->liquid_extraction concentration Evaporation & Reconstitution liquid_extraction->concentration filtration 0.45 µm Filtration concentration->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Experimental workflow for this compound quantification.

Logical Relationship for Quantification

logical_relationship analyte This compound in Sample quantification Quantification of This compound analyte->quantification standard This compound Standard calibration_curve Calibration Curve (Peak Area vs. Concentration) standard->calibration_curve calibration_curve->quantification

Logical relationship for the quantification of this compound.

References

Application Notes and Protocols for the Study of O-Methylcassythine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no published studies specifically investigating the interaction of O-Methylcassythine with nicotinic acetylcholine (B1216132) receptors (nAChRs). The following application notes and protocols are therefore provided as a generalized framework for researchers and drug development professionals interested in exploring the potential effects of this aporphine (B1220529) alkaloid on nAChR function. The methodologies described are based on standard practices for characterizing novel ligands at nAChRs and are intended to serve as a guide for initiating such research.

Introduction

This compound is an aporphine alkaloid isolated from the parasitic plant Cassytha filiformis. While its primary reported activity is vasodilation, its structural similarity to other aporphine alkaloids that have been shown to interact with nicotinic acetylcholine receptors suggests a potential for similar activity. Aporphine metho salts, for instance, have demonstrated the ability to displace radioligands from and inhibit the function of α7 and α4β2 nAChR subtypes, indicating that this chemical class can modulate nAChR activity.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug discovery. The investigation of novel compounds like this compound for nAChR modulatory activity could uncover new therapeutic leads.

These application notes provide a roadmap for the systematic evaluation of this compound's potential effects on nAChRs, from initial screening to more detailed mechanistic studies.

Data Presentation: Hypothetical Quantitative Data

Should this compound show activity at nAChRs, the following tables provide a template for presenting the quantitative data obtained from various assays.

Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandThis compound Ki (μM)
α7[125I]α-BungarotoxinData to be determined
α4β2[3H]EpibatidineData to be determined
α3β4[3H]EpibatidineData to be determined
Muscle-type (α1)2βγδ[125I]α-BungarotoxinData to be determined

Ki represents the inhibitory constant and is a measure of the compound's binding affinity. Lower values indicate higher affinity.

Table 2: Functional Activity of this compound at Human nAChR Subtypes (Electrophysiology)

nAChR SubtypeAssay TypeAgonist EC50 (μM)Antagonist IC50 (μM)Allosteric Modulation (Fold Potentiation)
α7Two-Electrode Voltage Clamp (Xenopus Oocytes)Data to be determinedData to be determinedData to be determined
α4β2Patch Clamp (HEK-293 cells)Data to be determinedData to be determinedData to be determined
α3β4Patch Clamp (HEK-293 cells)Data to be determinedData to be determinedData to be determined

EC50 is the concentration of an agonist that gives a half-maximal response. IC50 is the concentration of an antagonist that causes half-maximal inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with nAChRs.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity of this compound for various nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK-293 cells stably expressing human α7 or α4β2 nAChRs).

  • Radioligand specific for the nAChR subtype (e.g., [125I]α-Bungarotoxin for α7, [3H]Epibatidine for α4β2).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 mM nicotine (B1678760) or 1 µM epibatidine).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound dilution or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol assesses the functional effect (agonist, antagonist, or allosteric modulator) of this compound on nAChRs expressed in Xenopus oocytes.

Objective: To characterize the functional properties of this compound at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Oocyte injection setup.

  • TEVC recording setup with amplifier, data acquisition system, and perfusion system.

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

Procedure:

  • Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist activity: Perfuse the oocyte with increasing concentrations of this compound and record any induced currents.

  • Antagonist activity: Perfuse the oocyte with a concentration of ACh that elicits a submaximal response (e.g., EC20). Once a stable response is achieved, co-apply increasing concentrations of this compound with ACh and measure the inhibition of the ACh-evoked current.

  • Allosteric modulation: Co-apply a low concentration of this compound with a range of ACh concentrations to determine if it potentiates or inhibits the ACh response and shifts the ACh concentration-response curve.

  • Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a novel compound and a hypothetical signaling pathway involving nAChRs.

experimental_workflow cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Mechanism of Action cluster_3 In Vivo Studies binding_assay Radioligand Binding Assays (Determine Affinity) electrophysiology Electrophysiology (TEVC, Patch Clamp) (Determine Functional Effect) binding_assay->electrophysiology Compound shows affinity functional_screen High-Throughput Functional Screen (e.g., FLIPR) functional_screen->electrophysiology Compound shows activity subtype_selectivity Subtype Selectivity Profiling electrophysiology->subtype_selectivity downstream_signaling Downstream Signaling Assays (e.g., Ca2+ imaging, Neurotransmitter Release) electrophysiology->downstream_signaling channel_kinetics Single-Channel Patch Clamp (Channel Gating Kinetics) subtype_selectivity->channel_kinetics For promising candidates behavioral_assays Behavioral Assays in Animal Models (e.g., Cognition, Anxiety) channel_kinetics->behavioral_assays downstream_signaling->behavioral_assays

Caption: Experimental workflow for characterizing a novel nAChR ligand.

signaling_pathway cluster_cell Postsynaptic Neuron cluster_ions Ion Influx cluster_downstream Downstream Effects ACh Acetylcholine (ACh) or this compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_ion Na+ nAChR->Na_ion Opens channel Ca_ion Ca2+ nAChR->Ca_ion Opens channel depolarization Membrane Depolarization Na_ion->depolarization Ca_ion->depolarization Ca_signaling Ca2+-dependent Signaling Cascades Ca_ion->Ca_signaling depolarization->Ca_signaling gene_expression Changes in Gene Expression Ca_signaling->gene_expression neurotransmitter_release Neurotransmitter Release Ca_signaling->neurotransmitter_release

Caption: Hypothetical nAChR-mediated signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound's potential interaction with nicotinic acetylcholine receptors. While no direct evidence currently exists for such an interaction, the structural class of this compound warrants further exploration. A systematic approach, beginning with binding and functional screening assays, followed by detailed electrophysiological characterization and in vivo studies, will be necessary to elucidate any potential modulatory effects and therapeutic potential of this compound at nAChRs.

Application Notes and Protocols for In Vitro Evaluation of O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcassythine is a compound of interest for potential therapeutic applications. These application notes provide a comprehensive guide for the initial in vitro screening of this compound to elucidate its biological activities. The following protocols are designed to assess its cytotoxic and anti-inflammatory properties, common starting points for the evaluation of novel natural products. The detailed methodologies, data presentation formats, and pathway diagrams are intended to ensure robust and reproducible preliminary studies.

Preliminary Handling and Preparation of this compound

Prior to conducting any in vitro assays, it is critical to determine the solubility and stability of this compound.

Protocol 1: Solubility and Stock Solution Preparation

  • Solubility Testing: Test the solubility of this compound in various biocompatible solvents, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range at which this compound may exert biological effects without causing significant cell death.[1][2][3][4]

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantitatively measures the release of the stable, cytosolic lactate dehydrogenase enzyme from damaged cells.[4]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Data Presentation: Cytotoxicity

Summarize the results of the cytotoxicity assays in a clear and structured table.

Concentration (µM)% Cell Viability (MTT Assay, 48h)% Cytotoxicity (LDH Assay, 48h)
Vehicle Control100 ± 5.22.1 ± 0.8
0.198.5 ± 4.83.5 ± 1.1
195.2 ± 6.15.8 ± 1.5
1080.7 ± 7.315.4 ± 2.3
5055.1 ± 6.940.2 ± 3.9
10025.3 ± 4.570.6 ± 5.1
Positive Control10.2 ± 2.195.8 ± 3.2

Anti-inflammatory Assays

These assays will help determine if this compound can modulate inflammatory responses in vitro. Common assays include the measurement of nitric oxide (NO) production and the inhibition of protein denaturation.[6][7][8][9]

Protocol 4: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known inhibitor of NO production like L-NAME).

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and incubating for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Protocol 5: Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a substance to inhibit the denaturation of proteins, a process implicated in inflammation.[6][7][9]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of this compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA) in PBS, and 4.5 mL of PBS. A control group with no this compound should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. A known anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.

Data Presentation: Anti-inflammatory Activity

Present the quantitative data from the anti-inflammatory assays in a structured table.

TreatmentConcentration (µM)% NO Inhibition% Inhibition of Protein Denaturation
Vehicle Control-0 ± 2.50 ± 3.1
This compound110.2 ± 3.115.8 ± 4.2
1035.7 ± 4.540.1 ± 5.5
5065.4 ± 6.272.9 ± 6.8
10080.1 ± 5.885.3 ± 7.1
Positive ControlVaries95.3 ± 3.992.4 ± 4.6

Signaling Pathway Analysis

To investigate the potential mechanism of action, Western blotting can be employed to assess the effect of this compound on key signaling pathways, such as the NF-κB pathway, which is central to inflammation.

Protocol 6: Western Blotting for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with this compound with or without LPS stimulation as described in the NO production assay.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_mechanism Phase 3: Mechanism of Action prep This compound Solubility & Stability stock Stock Solution Preparation prep->stock cytotoxicity Cytotoxicity Assays (MTT, LDH) stock->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Protein Denaturation) stock->anti_inflammatory pathway Signaling Pathway Analysis (Western Blot) anti_inflammatory->pathway

Caption: General experimental workflow for the in vitro evaluation of this compound.

NF-κB Signaling Pathway

nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb ikb->ikb_nfkb nfkb_nucleus NF-κB (p65/p50) nfkb->nfkb_nucleus translocates nfkb->ikb_nfkb genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nucleus->genes induces nucleus Nucleus cassythine This compound cassythine->ikk inhibits? cassythine->nfkb_nucleus inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Note: Determination of O-Methylcassythine Dose-Response Curve and Apoptotic Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Methylcassythine is a compound of interest for its potential therapeutic applications. This document provides a detailed protocol for determining its dose-response curve and elucidating its mechanism of action in a cancer cell line. The following protocols outline the use of a colorimetric MTT assay to assess cell viability and Western blotting to investigate the induction of apoptosis. These experiments are crucial for establishing the cytotoxic potential and the molecular pathways affected by this compound, providing a foundation for further preclinical development.

Experimental Protocols

Cell Viability Assay using MTT

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1][2]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2][3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells, count them, and dilute to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1][4]

    • Incubate the plate for 4 hours at 37°C.[1][5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[3][4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.[6][7][8]

Western Blot Analysis of Apoptotic Markers

This protocol is designed to investigate the effect of this compound on the expression of key apoptotic proteins. Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[9] Key markers for apoptosis include cleaved caspases (e.g., Caspase-3) and cleaved PARP.[9][10][11]

Materials:

  • HeLa cells

  • This compound

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Dose-Response of this compound on HeLa Cell Viability
This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.050.0684.0
100.630.0450.4
500.250.0320.0
1000.100.028.0
IC50 (µM) ~10
Table 2: Quantification of Apoptotic Markers by Western Blot
TreatmentCleaved Caspase-3 / Total Caspase-3 (Fold Change)Cleaved PARP / Total PARP (Fold Change)
Control1.01.0
This compound (5 µM)2.52.1
This compound (10 µM)4.84.2
This compound (20 µM)7.26.8

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cell_seeding Seed HeLa Cells (96-well plate) treatment_viability Treat with this compound (0.1-100 µM, 48h) cell_seeding->treatment_viability mtt_addition Add MTT Reagent (4h incubation) treatment_viability->mtt_addition solubilization Solubilize Formazan (DMSO) mtt_addition->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_calc Calculate IC50 absorbance_reading->ic50_calc cell_seeding_wb Seed HeLa Cells (6-well plate) treatment_wb Treat with this compound (IC50 concentrations, 24h) cell_seeding_wb->treatment_wb cell_lysis Cell Lysis & Protein Extraction treatment_wb->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblot Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for determining the dose-response curve and apoptotic effects of this compound.

signaling_pathway OMC This compound Cell Cancer Cell OMC->Cell Induces Stress ProCasp9 Pro-Caspase-9 Cell->ProCasp9 Casp9 Cleaved Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcassythine, also known as N-methyllaurotetanine, is an aporphine (B1220529) alkaloid with the CAS Registry Number 2169-44-0.[1][2] Aporphine alkaloids are a large group of isoquinoline (B145761) alkaloids found in various plant families and are of significant interest due to their diverse and potent biological activities.[3][4] This document provides essential guidelines for the handling, storage, and application of this compound in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for proper handling, storage, and preparation of experimental solutions.

PropertyValueSource
Synonyms N-methyllaurotetanine, Lauroscholtzine, Rogersine, (+)-N-Methyllaurotetanine[1]
CAS Number 2169-44-0
Molecular Formula C₂₀H₂₃NO₄
Molecular Weight 341.40 g/mol
Appearance Solid (predicted)
Melting Point 158-159 °C
Solubility Data not readily available. As a general guideline for aporphine alkaloids, solubility in organic solvents such as DMSO, ethanol, and chloroform (B151607) is expected. Aqueous solubility is likely to be low.
Stability Data not readily available. It is recommended to protect from light and moisture to prevent degradation.

Handling and Storage Guidelines

3.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, a NIOSH-approved respirator is recommended.

3.2. Handling

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Weigh the compound in a contained environment to minimize dust dispersion.

3.3. Storage

  • Short-term Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 4°C is suitable for short-term storage.

  • Long-term Storage: For long-term storage, it is recommended to store the compound at -20°C.

  • Solution Storage: If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.

Experimental Protocols

The following are generalized protocols for experiments where this compound may be utilized, based on methodologies for similar aporphine alkaloids. Researchers should optimize these protocols for their specific experimental setup.

4.1. Preparation of Stock Solutions

  • Equilibrate the vial containing this compound to room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., K-562, KG-1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

4.3. Apoptosis Analysis by Flow Cytometry

This protocol can be used to determine if this compound induces apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic).

Potential Biological Activities and Signaling Pathways

Aporphine alkaloids have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Some studies suggest that these compounds can modulate key cellular signaling pathways.

5.1. Anticancer Activity

Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

5.2. Modulation of Signaling Pathways

Research on related aporphine alkaloids suggests potential involvement in the modulation of critical signaling pathways such as:

  • AMPK Pathway: Some aporphine alkaloids have been shown to activate AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis and may be a target for metabolic diseases.

  • Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some natural compounds, including certain alkaloids, have been found to regulate the Akt/mTOR signaling cascade.

Visualizations

6.1. General Workflow for Aporphine Alkaloid Research

The following diagram illustrates a general workflow for the extraction, isolation, and biological evaluation of aporphine alkaloids like this compound from a natural source.

G cluster_0 Extraction and Isolation cluster_1 Biological Evaluation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation e.g., HPLC Pure Compound This compound Chromatographic Separation->Pure Compound In Vitro Assays In Vitro Assays Pure Compound->In Vitro Assays Cytotoxicity, Apoptosis, etc. Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Assays->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Data Analysis Data Analysis In Vivo Studies->Data Analysis

A generalized workflow for the study of this compound.

6.2. Potential Signaling Pathway Modulation

The diagram below depicts a simplified representation of the Akt/mTOR signaling pathway, which may be a target for aporphine alkaloids.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->Akt Potential Inhibition This compound->mTOR Potential Inhibition

Simplified Akt/mTOR signaling pathway with potential inhibition points.

References

O-Methylcassythine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcassythine is an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a large class of isoquinoline (B145761) alkaloids known for their diverse and potent biological activities, making them a subject of interest in pharmacology and drug development. This compound has demonstrated vasodilator activity and, like other aporphine alkaloids, is presumed to possess cytotoxic properties. This document provides essential safety precautions, handling protocols, and experimental guidelines for researchers working with this compound and related aporphine alkaloids. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the safety information provided is based on data for structurally similar and well-studied aporphine alkaloids, such as boldine (B1667363) and glaucine (B1671577), as well as general guidelines for handling cytotoxic compounds.

Safety Precautions and Handling

This compound, as an aporphine alkaloid, should be handled with caution due to its potential cytotoxicity. The following safety precautions are based on the known hazards of related compounds and general laboratory safety standards for handling potent chemical agents.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, related aporphine alkaloids like boldine and glaucine are classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

It is prudent to assume that this compound possesses similar hazards.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves should be worn. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat should be worn to protect from spills.

  • Respiratory Protection: When handling the solid compound or preparing solutions where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or a chemical fume hood should be used.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Must be readily accessible in the laboratory.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spills and Waste Disposal
  • Spills: Small spills should be carefully cleaned up by personnel wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container.

  • Waste Disposal: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Quantitative Data

Quantitative data for this compound is limited. The following table summarizes cytotoxicity data for the closely related aporphine alkaloid, cassythine, also found in Cassytha filiformis. This data provides an indication of the potential biological activity of this compound.

CompoundCell LineActivityIC₅₀ (µM)Reference
CassythineMel-5Cytotoxic Activity24.3[1]
CassythineHL-60Cytotoxic Activity19.9[1]

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and analysis of aporphine alkaloids from plant material, which can be adapted for this compound.

Extraction of Aporphine Alkaloids from Cassytha filiformis

This protocol outlines a general acid-base extraction method.

Materials:

Procedure:

  • Macerate the dried, powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in 10% acetic acid.

  • Wash the acidic solution with dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

  • Make the aqueous layer basic (pH 9-10) by adding ammonium hydroxide.

  • Extract the liberated alkaloids with dichloromethane.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

Isolation and Purification by Column Chromatography

Materials:

  • Crude alkaloid fraction

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of dichloromethane and methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a silica gel column packed with a suitable non-polar solvent.

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compound of interest (as identified by TLC) and evaporate the solvent to obtain the purified alkaloid.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HL-60)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Aporphine alkaloids are known to interact with various cellular signaling pathways. A significant target for many aporphine alkaloids is the dopamine (B1211576) receptor system. Additionally, their cytotoxic and anti-inflammatory effects are often mediated through pathways like NF-κB and MAPK.

Dopamine Receptor Signaling Antagonism by Aporphine Alkaloids

Many aporphine alkaloids act as antagonists at dopamine receptors, thereby inhibiting the downstream signaling cascade initiated by dopamine. The following diagram illustrates the general mechanism of dopamine D1 receptor signaling and the point of inhibition by an aporphine alkaloid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds to AC Adenylate Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts Aporphine Aporphine Alkaloid (e.g., this compound) Aporphine->D1R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway and its antagonism by aporphine alkaloids.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

G start Start: Compound (this compound) prep Prepare Stock Solution (e.g., in DMSO) start->prep treat Treat Cells with Serial Dilutions prep->treat cells Culture Cancer Cell Lines seed Seed Cells in 96-well Plates cells->seed seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance (Plate Reader) dissolve->read analyze Data Analysis: Calculate IC₅₀ read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

References

Application Notes and Protocols for O-Methylcassythine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

O-Methylcassythine is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse pharmacological effects on the central nervous system (CNS).[1][2] While direct research on the neuroscientific applications of this compound is limited, its structural similarity to other well-studied aporphine alkaloids suggests its potential as a valuable tool for neuroscience research. This document provides an overview of the potential applications of this compound based on the known activities of this compound class, along with detailed, hypothetical protocols for its investigation.

Aporphine alkaloids are recognized for their interactions with various CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors, making them a "privileged scaffold" in the discovery of new therapeutic agents for neurological and psychiatric disorders.[1][2] Many compounds in this class exhibit antipsychotic, anticonvulsant, and neuroprotective properties.[3] For instance, apomorphine, a well-known aporphine alkaloid, is used in the treatment of Parkinson's disease due to its dopaminergic activity.[4][5] Other aporphine alkaloids have shown affinity for serotonin receptors, which are implicated in conditions such as depression and anxiety.[1][6]

These application notes aim to guide researchers in exploring the potential of this compound by providing a framework for its study based on the established neuropharmacology of related compounds.

Potential Neuroscience Research Applications

Based on the activities of the broader aporphine alkaloid class, this compound could be investigated for the following applications:

  • Modulation of Dopaminergic Systems: Aporphine alkaloids are known to interact with both D1 and D2 dopamine receptors, acting as either agonists or antagonists.[3][7] This suggests that this compound could be a useful tool for studying dopamine-related signaling in the context of Parkinson's disease, schizophrenia, and addiction.

  • Interaction with Serotonergic Pathways: Several aporphine alkaloids have been shown to bind to serotonin receptors, including 5-HT1A and 5-HT2A subtypes.[1][6][8] this compound could therefore be explored for its potential to modulate serotonergic neurotransmission, which is relevant to research on depression, anxiety, and other mood disorders.

  • Neuroprotective Effects: Some aporphine alkaloids have demonstrated neuroprotective properties.[9][10] this compound could be screened for its ability to protect neurons from various insults, such as oxidative stress or excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Anticonvulsant Activity: Certain aporphine alkaloids have been reported to possess anticonvulsant effects.[3] this compound could be evaluated in animal models of epilepsy to determine its potential as a novel anticonvulsant.

Quantitative Data of Related Aporphine Alkaloids

While specific quantitative data for this compound is not yet available, the following tables summarize the binding affinities of other aporphine alkaloids for key neuroscience targets to provide a comparative reference.

Table 1: Dopamine Receptor Binding Affinities of Aporphine Alkaloids

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Activity
(R)-AporphineD1717Antagonist
D2527Antagonist
(R)-ApomorphineD1-Agonist
(S)-BulbocapnineD1-Antagonist

Data sourced from multiple studies on aporphine alkaloids.[3][7]

Table 2: Serotonin Receptor Binding Affinities of Aporphine Alkaloids

CompoundReceptor SubtypeBinding Affinity (Ki in nM)
(R)-Roemerine5-HT2A62
(±)-Nuciferine5-HT2A139
Compound 108a5-HT7A6.5

Data highlights the potential for selective interaction with serotonin receptor subtypes.[6][8]

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential neuropharmacological properties of this compound.

Protocol 1: Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is designed to determine the binding affinity of this compound for various dopamine and serotonin receptor subtypes.

Materials:

  • This compound

  • Cell membranes expressing human recombinant dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors

  • Radioligands (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding competitors (e.g., haloperidol (B65202) for D2, serotonin for 5-HT)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to obtain a range of concentrations for the competition assay.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using non-linear regression analysis.

Protocol 2: In Vitro Neuroprotection Assay using Primary Neuronal Cultures

This protocol assesses the potential of this compound to protect neurons from oxidative stress-induced cell death.

Materials:

  • Primary cortical or hippocampal neurons cultured from embryonic rodents

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • An agent to induce oxidative stress (e.g., hydrogen peroxide (H2O2) or glutamate)

  • Cell viability assay reagents (e.g., MTT or LDH assay kit)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Prepare various concentrations of this compound in the culture medium.

  • Pre-treat the neurons with the different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Introduce the oxidative stress-inducing agent (e.g., H2O2) to the wells, excluding the control wells.

  • Incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the neuroprotective effect of this compound.

Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound based on its classification as an aporphine alkaloid.

G cluster_0 Dopamine D1 Receptor Signaling OMC This compound (as D1 Agonist) D1R D1 Receptor OMC->D1R Gs Gs D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Potential Dopamine D1 Receptor Agonist Pathway for this compound.

G cluster_1 Dopamine D2 Receptor Signaling OMC This compound (as D2 Antagonist) D2R D2 Receptor OMC->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP

Caption: Potential Dopamine D2 Receptor Antagonist Pathway for this compound.

G cluster_2 Serotonin 5-HT2A Receptor Signaling OMC This compound (as 5-HT2A Ligand) HT2AR 5-HT2A Receptor OMC->HT2AR Gq Gq HT2AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Potential Serotonin 5-HT2A Receptor Signaling Pathway for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the initial screening and characterization of this compound in a neuroscience research setting.

G start Start: this compound Stock Solution receptor_screen Primary Screen: Radioligand Binding Assays (Dopamine & Serotonin Receptors) start->receptor_screen functional_assay Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ mobilization) receptor_screen->functional_assay in_vitro_model In Vitro Model Testing: Neuroprotection Assay (Primary Neuronal Cultures) functional_assay->in_vitro_model in_vivo_model In Vivo Model Testing: Behavioral Models (e.g., locomotor activity, anxiety tests) in_vitro_model->in_vivo_model data_analysis Data Analysis and Mechanism of Action Studies in_vivo_model->data_analysis end Conclusion on Neuropharmacological Profile data_analysis->end

Caption: Experimental Workflow for a Neuroscience-focused Investigation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: O-Methylcassythine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylcassythine. This resource provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues and understanding the degradation profile of this compound. The following troubleshooting guides and FAQs are designed to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time under standard storage conditions. What are the likely causes?

A1: Gradual degradation of this compound can occur under standard storage conditions due to several factors, including sensitivity to light, temperature fluctuations, humidity, and atmospheric oxygen. As an aporphine (B1220529) alkaloid, this compound may be susceptible to oxidation and hydrolysis.[1][2][3] We recommend conducting forced degradation studies to identify the specific environmental factors that are most detrimental to the stability of your compound.

Q2: I am observing new, unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?

A2: The appearance of new peaks in a chromatogram is a common indicator of degradation. To confirm if these are degradation products, you should perform a forced degradation study.[1][3][4] This involves subjecting a pure sample of this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. If the new peaks in your experimental sample match the retention times of the peaks generated under stress conditions, it is highly likely they are degradation products. Further characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can help elucidate their structures.[5]

Q3: What are the initial steps to develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] The first step is to perform forced degradation studies to generate the potential degradation products.[1][2] You would then use these stressed samples to develop a chromatographic method (e.g., HPLC) that can resolve the this compound peak from all the newly formed degradation product peaks.[6]

Q4: Are there any general predictions for the degradation pathway of an aporphine alkaloid like this compound?

A4: While specific degradation pathways for this compound are not well-documented in publicly available literature, aporphine alkaloids, in general, can be susceptible to oxidation of the phenolic groups and hydrolysis of any ester or ether linkages. Forced degradation studies are essential to determine the specific degradation pathways for this molecule.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent analytical results for this compound potency. Sample degradation during preparation or analysis.Prepare solutions fresh for each analysis. Use a diluent at a pH where the compound is known to be stable.
Rapid degradation observed under acidic or basic conditions. This compound is labile to hydrolysis.Neutralize the sample immediately after the stress period to prevent further degradation before analysis.[7]
No degradation is observed under initial stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.[1]
More than 30% degradation is observed, making it difficult to identify primary degradation products. The stress conditions are too harsh.Reduce the duration of stress, lower the temperature, or use a lower concentration of the stressor. The goal is to achieve partial degradation (e.g., 5-20%) to better understand the degradation pathway.[2][4]
Poor resolution between this compound and its degradation peaks in chromatography. The current analytical method is not stability-indicating.Modify the chromatographic conditions. This may include changing the mobile phase composition, gradient, column type, or pH.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to allow for the identification of primary degradation products.

1. Acid Hydrolysis

  • Methodology: Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Reflux the solution at 60°C for 30 minutes.[2] If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a longer exposure time may be used.[1] After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M Sodium Hydroxide (NaOH). Analyze the sample using a suitable chromatographic method.

2. Base Hydrolysis

  • Methodology: Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Reflux the solution at 60°C for 30 minutes.[2] If no degradation is seen, a higher concentration of base (e.g., 1 M NaOH) or a longer duration can be applied.[1] After the stress period, cool the solution and neutralize it with 0.1 M HCl. Analyze the resulting solution.

3. Oxidative Degradation

  • Methodology: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[6] Analyze the sample by chromatography. If needed, the concentration of H₂O₂ can be increased.

4. Thermal Degradation

  • Methodology: Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.[7] Also, prepare a solution of this compound and expose it to the same conditions. Analyze both the solid and solution samples.

5. Photolytic Degradation

  • Methodology: Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Conditions % Assay of this compound Number of Degradation Products % of Major Degradant
Acid Hydrolysis0.1 M HCl at 60°C for 30 min85.228.9 (at RRT 0.85)
Base Hydrolysis0.1 M NaOH at 60°C for 30 min79.8312.3 (at RRT 0.72)
Oxidation3% H₂O₂ at RT for 24 h91.515.1 (at RRT 1.15)
Thermal (Solid)70°C for 48 h98.70-
Thermal (Solution)70°C for 48 h95.312.8 (at RRT 0.91)
Photolytic (Solid)1.2 million lux hours96.112.5 (at RRT 1.08)
Photolytic (Solution)1.2 million lux hours92.424.7 (at RRT 1.08)

RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Pure this compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Mass Identification hplc->lcms method_val Validate Analytical Method hplc->method_val nmr NMR for Structural Elucidation lcms->nmr pathway Elucidate Degradation Pathway nmr->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway OMC This compound DP1 Degradation Product 1 (e.g., Hydrolyzed Product) OMC->DP1 Base/Acid Hydrolysis DP2 Degradation Product 2 (e.g., Oxidized Product) OMC->DP2 Oxidation (H₂O₂) DP3 Degradation Product 3 (e.g., Photolytic Product) OMC->DP3 Photolysis (UV/Vis) Secondary_DP Secondary Degradation Products DP1->Secondary_DP Further Stress DP2->Secondary_DP Further Stress

Caption: Hypothetical degradation pathway for this compound.

References

troubleshooting O-Methylcassythine solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylcassythine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during in-vitro and in-vivo experiments with this aporphine (B1220529) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring aporphine alkaloid. Like many other aporphine alkaloids, it is a lipophilic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, potentially leading to issues such as compound precipitation, inaccurate concentration measurements, and low bioavailability in cell-based assays or animal models.[1]

Q2: My this compound is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?

Precipitation is a common issue when diluting a stock solution of a poorly soluble compound into an aqueous medium.[2][3] Here are some initial steps to address this:

  • Increase Agitation: Ensure the solution is being mixed vigorously and continuously upon adding the this compound stock.[2]

  • Gentle Warming: Try warming your solution to 37°C. Increased temperature can sometimes improve solubility, but be mindful of the compound's stability at higher temperatures.[4]

  • Sonication: Use a bath sonicator to help break down precipitate and aid in dissolution.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer may enhance solubility, especially for compounds with ionizable groups.

Q3: I am using DMSO as a co-solvent, but the compound still precipitates upon dilution. What should I do?

This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the polarity of the solvent increases with the addition of the aqueous medium. Consider the following strategies:

  • Optimize DMSO Concentration: Aim for the lowest final DMSO concentration possible in your experiment, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Intermediate Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution step in a mixture of your organic solvent and the aqueous buffer.

  • Use Alternative Co-solvents: If DMSO is not effective, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be tested.

Q4: What are some advanced techniques to improve the solubility of this compound for in-vivo studies?

For in-vivo applications where bioavailability is critical, more advanced formulation strategies may be necessary:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and enhance absorption.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the compound.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Inconsistent solubility or precipitation of this compound between experiments can lead to variability in the effective concentration, causing fluctuating results.

Troubleshooting Steps:

  • Standardize Stock Solution Preparation: Ensure your protocol for dissolving and diluting this compound is consistent for every experiment.

  • Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation or cloudiness.

  • Consider Solubility-Enhancing Excipients: If the issue persists, incorporating surfactants or other excipients into your formulation may help maintain solubility.

Issue 2: Difficulty preparing a concentrated stock solution.

Possible Cause: this compound may have low solubility even in common organic solvents.

Troubleshooting Steps:

  • Test a Range of Solvents: Systematically test the solubility of this compound in a variety of organic solvents with different polarities (see table below).

  • Use a Combination of Solvents: A mixture of co-solvents can sometimes be more effective at dissolving a compound than a single solvent.

  • Apply Gentle Heat and Sonication: As mentioned previously, gentle warming and sonication can aid in the dissolution process.

Data Presentation

Table 1: Qualitative Solubility of Aporphine Alkaloids in Common Laboratory Solvents.

SolventPolarityExpected Solubility of Aporphine Alkaloids
WaterHighVery Low / Insoluble
Phosphate-Buffered Saline (PBS)HighVery Low / Insoluble
MethanolHighSparingly Soluble to Soluble
EthanolHighSparingly Soluble to Soluble
Dimethyl Sulfoxide (DMSO)HighSoluble to Freely Soluble
Dichloromethane (DCM)MediumSoluble to Freely Soluble
ChloroformMediumSoluble to Freely Soluble
Ethyl AcetateMediumSparingly Soluble
AcetoneMediumSparingly Soluble
HexaneLowInsoluble

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standard method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., PBS pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with the appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute Stock into Buffer prep_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Cloudy/Precipitate action1 Increase Agitation / Sonication precip->action1 action2 Gentle Warming (e.g., 37°C) precip->action2 action3 Optimize Co-solvent % precip->action3 action4 Test Alternative Co-solvents precip->action4 re_observe Re-observe action1->re_observe action2->re_observe action3->re_observe action4->re_observe re_observe->observe signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Growth Factor akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 protein_synthesis Protein Synthesis & Cell Growth mtorc1->protein_synthesis o_methyl This compound (Hypothesized Target) o_methyl->mtorc1 Potential Inhibition

References

Technical Support Center: Optimizing Small Molecule Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors in cell-based assays. Initial searches for "O-Methylcassythine" did not yield specific information, suggesting a potential misspelling or limited public data. Therefore, this guide is designed to be broadly applicable to a generic small molecule, referred to herein as "Inhibitor X," and can be adapted to your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new inhibitor in a cell-based assay?

A1: The optimal starting concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured.[1] It is recommended to review existing literature for the inhibitor or similar compounds to determine a preliminary concentration range. If no data is available, a broad range-finding experiment is a crucial first step.[1] For inhibitors with known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity.[1]

Q2: How should I prepare and store stock solutions of my inhibitor?

A2: Most inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, in anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[1] Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium.[1] It's critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]

Q3: My inhibitor is potent in a biochemical assay but shows weak activity in my cellular assay. Why?

A3: Discrepancies between biochemical and cellular assay results are a common challenge.[1] Several factors can contribute to this, including:

  • Cellular ATP Concentration: Intracellular ATP levels are significantly higher (in the millimolar range) than the ATP concentrations typically used in biochemical assays. This high level of cellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency.[1]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[1]

Q4: How can I determine if my inhibitor is cytotoxic?

A4: It is essential to assess the cytotoxicity of your inhibitor to ensure that the observed effects are due to target inhibition and not simply cell death. A common method is to perform a cell viability assay, such as the MTT assay, over a range of concentrations.[2] This will help you determine the concentration range that is non-toxic to your specific cell line.

Q5: What is an IC50 value and how do I determine it?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which a specific biological or biochemical function is inhibited by 50%. It is a standard measure of a drug's potency. To determine the IC50, you would typically perform a dose-response experiment where you treat cells with a range of inhibitor concentrations and measure the biological response. The data is then plotted to generate a dose-response curve from which the IC50 value can be calculated.

Troubleshooting Guides

Issue: Inconsistent Results Between Replicate Wells

  • Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Recommended Solution:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • To avoid edge effects, do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.

Issue: High Background Signal in the Assay

  • Potential Cause: Contamination of cell cultures, autofluorescence from the compound or media components.[3]

  • Recommended Solution:

    • Regularly check cell cultures for any signs of contamination.

    • If using a fluorescence-based assay, consider using phenol (B47542) red-free media to reduce background fluorescence.[3]

    • Run appropriate controls, including wells with media only and cells treated with vehicle (e.g., DMSO), to determine the background signal.

Issue: Weak or No Inhibitor Effect Observed

  • Potential Cause: Inhibitor instability, poor cell permeability, or the target is not critical for the measured endpoint in that specific cell line.

  • Recommended Solution:

    • Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.

    • Consider using a different cell line where the target pathway is known to be active and essential.

    • Use a positive control compound known to elicit the desired response to ensure the assay is working correctly.

Data Presentation

Table 1: Hypothetical IC50 Values for Inhibitor X in Different Cancer Cell Lines

Cell LineTarget PathwayIC50 (µM)
MCF-7 (Breast Cancer)PI3K/Akt0.5
A549 (Lung Cancer)PI3K/Akt1.2
U87 MG (Glioblastoma)PI3K/Akt0.8

Table 2: Cytotoxicity Profile of Inhibitor X on a Healthy Cell Line (e.g., HEK293)

Concentration (µM)Cell Viability (%)
0.1100
198
1095
5070
10045

Experimental Protocols

Protocol 1: Determining the IC50 Value using the MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Prepare a serial dilution of Inhibitor X in the cell culture medium. Remove the existing medium from the cells and add 100 µL of the prepared Inhibitor X dilutions or control solutions to the appropriate wells.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[1]

  • MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[1]

Protocol 2: Assessing Target Engagement via Western Blotting

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of Inhibitor X for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.[1]

  • Detection: Visualize the protein bands using an appropriate detection method.[1]

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated target to the total target protein to assess the inhibitory effect of Inhibitor X.

Mandatory Visualizations

G cluster_0 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Inhibitor X Inhibitor X Inhibitor X->PI3K Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival

Caption: Hypothetical signaling pathway inhibited by Inhibitor X.

G cluster_1 Experimental Workflow Start Start Range-finding Broad Range-finding (e.g., 10 nM to 100 µM) Start->Range-finding Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Range-finding->Cytotoxicity Assay Dose-Response Dose-Response for IC50 (Narrower Range) Cytotoxicity Assay->Dose-Response Target Engagement Target Engagement Assay (e.g., Western Blot) Dose-Response->Target Engagement Optimal Concentration Optimal Concentration Target Engagement->Optimal Concentration

Caption: Workflow for determining the optimal inhibitor concentration.

G cluster_2 Troubleshooting Logic Problem Weak or No Inhibitor Effect Check1 Is the inhibitor soluble and stable? Problem->Check1 Check2 Is the final DMSO concentration <0.1%? Problem->Check2 Check3 Is the target pathway active in the cell line? Problem->Check3 Solution1 Prepare fresh dilutions; check solubility. Check1->Solution1 Solution2 Adjust stock concentration to lower final DMSO. Check2->Solution2 Solution3 Select a different cell line or confirm target expression. Check3->Solution3

Caption: Troubleshooting logic for weak or no inhibitor effect.

References

Technical Support Center: Overcoming Challenges in O-Methylcassythine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying O-Methylcassythine, an aporphine (B1220529) alkaloid isolated from Cassytha filiformis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

A1: Researchers may face several challenges when purifying this compound, including:

  • Co-extraction of structurally similar alkaloids: Cassytha filiformis contains a variety of aporphine alkaloids, such as cassythine and dicentrine, which have similar polarities and can be difficult to separate from this compound.[1][2][3][4][5]

  • Presence of non-alkaloidal impurities: The crude extract often contains a complex mixture of other phytochemicals like flavonoids, phenols, and saponins, which can interfere with the purification process.

  • Alkaloid degradation: Aporphine alkaloids can be sensitive to changes in pH and prolonged exposure to certain solvents or temperatures, potentially leading to sample degradation and loss of yield.

  • Peak tailing in chromatography: The basic nature of the nitrogen atom in the aporphine structure can lead to strong interactions with the stationary phase (e.g., silica (B1680970) gel), resulting in poor peak shape and reduced separation efficiency.

Q2: What is a general overview of the purification strategy for this compound?

A2: A typical purification workflow for this compound involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general strategy includes:

  • Extraction: An initial extraction of the dried plant material with an acidified solvent to protonate the alkaloids and increase their solubility.

  • Acid-Base Liquid-Liquid Extraction: This step partitions the alkaloids from the crude extract into an acidic aqueous phase, leaving behind many non-basic impurities in the organic phase. The aqueous phase is then basified, and the free-base alkaloids are extracted back into an organic solvent.

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography, typically using silica gel, to separate this compound from other alkaloids and impurities based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing purity. A pure sample should ideally show a single, sharp peak.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing a high degree of confidence in purity assessment.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the isolated compound and detect the presence of impurities.

Q4: What is the stability of this compound under typical laboratory conditions?

A4: While specific stability data for this compound is limited, aporphine alkaloids, in general, can be susceptible to degradation under certain conditions. It is advisable to:

  • Avoid prolonged exposure to strong acids or bases.

  • Store purified this compound in a cool, dark place, preferably under an inert atmosphere, to prevent oxidation.

  • Minimize the time the compound spends in solution, especially in chlorinated solvents, which can sometimes contain acidic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of crude alkaloid extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction. - Increase the extraction time or perform multiple extractions. - Optimize the acidity of the extraction solvent (a slightly acidic condition, e.g., with 1% acetic acid in methanol (B129727), is often effective).
Inefficient acid-base partitioning.- Ensure the pH of the aqueous phase is sufficiently acidic (pH 2-3) during the initial acid extraction to fully protonate the alkaloids. - Ensure the pH is sufficiently basic (pH 9-10) before back-extracting the free-base alkaloids into the organic solvent. - Perform multiple extractions at each stage to ensure complete transfer of the alkaloids.
Poor separation in column chromatography Inappropriate solvent system.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Test various combinations of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol). - Consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (e.g., 0.1-1%) to the eluent to reduce peak tailing.
Column overloading.- As a general rule, the amount of crude extract loaded onto the column should not exceed 1-5% of the weight of the stationary phase.
Co-elution of closely related alkaloids.- Use a shallower solvent gradient during elution to improve the resolution between compounds with similar polarities. - Consider using a different stationary phase, such as alumina, or a different chromatographic technique like counter-current chromatography.[6]
Peak tailing in HPLC Strong interaction between the basic alkaloid and residual acidic silanol (B1196071) groups on the C18 column.- Add a basic modifier, such as triethylamine or formic acid, to the mobile phase to improve peak shape. A mobile phase containing acetonitrile (B52724), water, and triethylamine has been shown to be effective for aporphine alkaloid analysis.[6]
Sample degradation during purification Sensitivity to acidic conditions on silica gel.- Neutralize the silica gel before use by washing it with a solvent containing a small amount of a base like triethylamine. - Minimize the time the sample is on the column.
Oxidation or light sensitivity.- Handle the sample in a way that minimizes exposure to light and air. Use amber-colored glassware and consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning of this compound

This protocol describes the initial extraction of alkaloids from Cassytha filiformis and their separation from non-basic compounds.

Materials:

  • Dried and powdered Cassytha filiformis plant material

  • Methanol

  • 1% Acetic acid in methanol

  • Dichloromethane

  • 2M Hydrochloric acid (HCl)

  • 2M Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate the powdered plant material in a 1% acetic acid in methanol solution (1:10 w/v) for 24-48 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Dissolve the crude extract in dichloromethane and wash it with a 2M HCl solution. The protonated alkaloids will move to the aqueous layer.

  • Separate the aqueous layer and wash the organic layer two more times with 2M HCl. Combine all aqueous extracts.

  • Basify the combined aqueous extracts to a pH of 9-10 with 2M NaOH or ammonium hydroxide.

  • Extract the free-base alkaloids from the basified aqueous solution with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for elution (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a mixture of hexane and a small amount of ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent. Gradually increase the polarity of the eluting solvent (gradient elution). A common gradient for aporphine alkaloids is a step-wise increase in the percentage of ethyl acetate in hexane, followed by the introduction of methanol in dichloromethane. A small amount of triethylamine (0.1%) can be added to the solvent system to improve peak shape.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions that contain pure this compound and evaporate the solvent to obtain the partially purified compound.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol describes the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Trifluoroacetic acid (TFA) or formic acid (optional)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector and fraction collector

  • Vials for fraction collection

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A preparative reverse-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase for aporphine alkaloids is a gradient of acetonitrile and water, often with a small amount of an acid modifier like 0.1% TFA or formic acid to improve peak shape.

    • Gradient: Start with a lower concentration of acetonitrile (e.g., 20-30%) and gradually increase it over the course of the run to elute the compounds.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (typically around 280 nm and 310 nm).

  • Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the highly purified this compound.

Visualizations

experimental_workflow plant_material Dried & Powdered Cassytha filiformis extraction Extraction (Acidified Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions (Partially Purified this compound) tlc->pooled_fractions Identify Pure Fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound High-Purity This compound prep_hplc->pure_compound

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing degradation Degradation? start->degradation check_extraction Optimize Extraction (Time, Acidity) low_yield->check_extraction Yes check_partitioning Verify pH in Acid-Base Extraction low_yield->check_partitioning Yes optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes check_loading Reduce Column Loading poor_separation->check_loading Yes change_stationary Change Stationary Phase poor_separation->change_stationary Yes add_modifier Add Basic Modifier to Eluent/Mobile Phase peak_tailing->add_modifier Yes neutralize_silica Neutralize Silica Gel degradation->neutralize_silica Yes protect_from_light Protect from Light/Air degradation->protect_from_light Yes

Caption: A logical diagram for troubleshooting common purification problems.

References

Technical Support Center: O-Methylcassythine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylcassythine and related aporphine (B1220529) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an aporphine alkaloid that can be isolated from the parasitic plant Cassytha filiformis (Lauraceae). Alkaloids from this plant have been reported to possess several biological activities, including:

  • Vasorelaxant effects: Certain aporphine alkaloids from Cassytha filiformis, such as cassythine, have demonstrated potent vasorelaxing effects on rat aortic preparations.[1][2]

  • Antitrypanosomal activity: Alkaloid extracts and major aporphine constituents from Cassytha filiformis, including cassythine, have shown in vitro activity against Trypanosoma brucei brucei.[3]

  • Cytotoxic activity: Alkaloids from Cassytha filiformis have exhibited cytotoxic properties against cancer cell lines.[3][4]

Q2: What are the general steps for isolating this compound from Cassytha filiformis?

The general procedure for isolating aporphine alkaloids like this compound from Cassytha filiformis involves extraction, partitioning, and chromatographic purification. A typical workflow is outlined below.

Experimental Workflow for Aporphine Alkaloid Isolation

plant_material Dried Plant Material (Cassytha filiformis) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning to separate alkaloids extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Q3: Are there any known signaling pathways affected by this compound?

Specific signaling pathways for this compound have not been extensively detailed in the available literature. However, related aporphine alkaloids from Cassytha filiformis have been suggested to exert their cytotoxic effects through mechanisms involving DNA interaction. Studies have indicated that compounds like actinodaphnine, cassythine, and dicentrine (B1670447) can act as DNA intercalating agents and interfere with the catalytic activity of topoisomerases. This interference can lead to DNA damage, cell cycle arrest, and ultimately apoptosis.

Potential Mechanism of Cytotoxicity

cluster_cell Cancer Cell OMC This compound (Aporphine Alkaloid) DNA Nuclear DNA OMC->DNA Intercalation Topo Topoisomerases OMC->Topo Inhibition Damage DNA Damage DNA->Damage Topo->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized cytotoxic mechanism of aporphine alkaloids.

Troubleshooting Guides

Extraction and Purification
Problem Possible Cause Suggested Solution
Low yield of crude alkaloid extract. Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Use a suitable solvent system. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. - Employ exhaustive extraction techniques such as Soxhlet extraction or repeated maceration.
Poor separation of alkaloids during partitioning. Incorrect pH adjustment.- Carefully adjust the pH of the aqueous solution during acid-base partitioning. Ensure the solution is sufficiently acidic (pH 2-3) to protonate the alkaloids and move them to the aqueous phase, and then sufficiently basic (pH 9-10) to deprotonate them for extraction into an organic solvent.
Co-elution of compounds during chromatography. Inappropriate stationary or mobile phase.- Optimize the chromatographic conditions. For column chromatography, try different solvent systems with varying polarities. - For High-Performance Liquid Chromatography (HPLC), experiment with different columns (e.g., C18, silica) and mobile phase compositions. A gradient elution may provide better separation.
Degradation of the compound. Instability of the alkaloid.- Avoid excessive heat and exposure to light during the extraction and purification process. Use rotary evaporation at low temperatures. - Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Biological Assays
Problem Possible Cause Suggested Solution
Inconsistent results in cytotoxicity assays (e.g., MTT, AlamarBlue). Cell seeding density variability.- Ensure a uniform single-cell suspension before seeding plates. - Use a multichannel pipette for seeding and verify cell density with a cell counter.
Compound precipitation in media.- Check the solubility of this compound in the cell culture medium. - Use a suitable solvent (e.g., DMSO) to prepare a stock solution and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%).
High background in vasorelaxation assays. Issues with the organ bath setup.- Ensure proper calibration and equilibration of the force transducer. - Maintain a constant temperature and oxygenation of the Krebs-Henseleit solution.
Irreproducible IC50 values. Inaccurate serial dilutions.- Prepare fresh serial dilutions of the compound for each experiment. - Use calibrated pipettes and ensure thorough mixing at each dilution step.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of aporphine alkaloids isolated from Cassytha filiformis.

Table 1: Vasorelaxant Activity of Cassytha filiformis Alkaloids

CompoundIC50 (µM)
Cassythic acid0.08
Cassythine2.48
Neolitsine0.23
Dicentrine0.51
Isofiliformine16.50
(-)-O-methylflavinatine32.81
Data from precontracted rat aortic preparations.

Table 2: In Vitro Cytotoxicity and Antitrypanosomal Activity

Compound/ExtractActivityIC50
Alkaloid ExtractAntitrypanosomal (T. brucei)2.2 µg/mL
ActinodaphnineAntitrypanosomal (T. brucei)~15 µM
CassythineAntitrypanosomal (T. brucei)~15 µM
DicentrineAntitrypanosomal (T. brucei)~3 µM
GlaucineCytotoxicity (HeLa cells)8.2 µM
Data from in vitro assays.

Detailed Experimental Protocols

Protocol 1: General Extraction of Aporphine Alkaloids
  • Milling and Extraction: Air-dried and powdered whole plant material of Cassytha filiformis is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The residue is suspended in 3% HCl and partitioned with chloroform (B151607) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified with ammonia (B1221849) to pH 9-10 and extracted with chloroform.

  • Crude Alkaloid Fraction: The chloroform extract containing the free alkaloids is concentrated to yield the crude alkaloid mixture.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for another 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

Protocol 3: Vasorelaxation Assay
  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, and aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • Pre-contraction: The aortic rings are pre-contracted with phenylephrine (B352888) or KCl.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The isometric tension is recorded, and the relaxation response is expressed as a percentage of the pre-contraction. IC50 values are then calculated.

References

minimizing off-target effects of O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes, as "O-Methylcassythine" appears to be a hypothetical compound. The principles and methodologies described are based on general strategies for minimizing off-target effects of small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a drug or compound, in this case, this compound, with cellular components other than its intended target. These interactions can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial to ensure that the observed phenotype is a direct result of modulating the intended target.

Q2: How can I minimize the off-target effects of this compound in my experiments?

A2: Several strategies can be employed to minimize off-target effects. These include careful dose-response studies to use the lowest effective concentration, utilizing structurally unrelated inhibitors to confirm phenotypes, and employing genetic methods like siRNA or CRISPR to validate the on-target effect.

Q3: What are the known off-target signaling pathways affected by this compound?

A3: As this compound is a hypothetical compound, its specific off-target pathways are unknown. However, small molecule inhibitors often exhibit off-target activity on kinases with similar ATP-binding pockets or other proteins with structural homology to the intended target. It is crucial to perform profiling studies, such as broad-spectrum kinase screens, to identify potential off-target interactions for your specific experimental system.

Q4: Is combination therapy a viable strategy to reduce this compound's off-target effects?

A4: Yes, combination therapy can be a valuable approach. By combining this compound with a second agent that targets a parallel or downstream pathway, it may be possible to use a lower concentration of this compound, thereby reducing the likelihood of off-target effects while still achieving the desired biological outcome.[1][2][3]

Troubleshooting Guide

Issue 1: I am observing a high degree of cytotoxicity in my cell line, even at low concentrations of this compound.

  • Question: Could this be an off-target effect?

  • Answer: Yes, significant cytotoxicity, especially at concentrations where the on-target effect is not yet maximal, can be indicative of off-target activity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for your on-target effect and the CC50 (cytotoxic concentration 50%). A narrow therapeutic window may suggest off-target toxicity.

    • Use a structurally unrelated inhibitor: Treat cells with another inhibitor of the same target that has a different chemical scaffold. If the cytotoxicity is not observed with the second inhibitor, it is likely an off-target effect of this compound.

    • Rescue experiment: If possible, overexpress a resistant mutant of the intended target. If the cells remain sensitive to this compound-induced toxicity, the effect is likely off-target.

Issue 2: The phenotypic effect of this compound in my assay is inconsistent.

  • Question: Why am I seeing variable results between experiments?

  • Answer: Inconsistent results can arise from experimental variability or from complex off-target effects that are sensitive to minor changes in cell culture conditions.

  • Troubleshooting Steps:

    • Strictly control experimental parameters: Ensure consistency in cell density, passage number, and media composition.

    • Titrate the dose: Perform experiments across a range of this compound concentrations to identify a concentration that gives a robust and reproducible on-target effect with minimal variability.

    • Validate with a secondary assay: Use an orthogonal assay to measure the on-target effect and confirm that the observed phenotype correlates with target engagement.

Quantitative Data Summary

Table 1: Dose-Response of this compound on On-Target and Off-Target Kinase Activity

This compound (nM)On-Target Kinase X Inhibition (%)Off-Target Kinase Y Inhibition (%)
1252
10558
1009235
10009878

Table 2: Effect of this compound as Monotherapy vs. Combination Therapy on Cell Proliferation

TreatmentConcentration (nM)Cell Proliferation Inhibition (%)
This compound10050
Agent B5020
This compound + Agent B50 + 2565

Experimental Protocols

Protocol: Kinase Profiling to Identify Off-Target Effects

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for the assay.

  • Kinase Panel Selection: Choose a commercially available kinase panel that provides broad coverage of the human kinome.

  • Assay Performance:

    • The assay is typically performed in a multi-well plate format.

    • Each well will contain a specific kinase, its substrate, ATP, and the appropriate buffer.

    • Add this compound at various concentrations to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinases.

  • Signal Detection:

    • Stop the reaction and measure the amount of substrate phosphorylation. This is often done using methods like radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis:

    • Calculate the percent inhibition of each kinase at each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 for each kinase.

    • Identify any kinases that are significantly inhibited at concentrations close to the on-target IC50 as potential off-targets.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX On-Target Kinase X Receptor->KinaseX KinaseY Off-Target Kinase Y Receptor->KinaseY Downstream1 Downstream Effector 1 KinaseX->Downstream1 Downstream2 Downstream Effector 2 KinaseY->Downstream2 Transcription Gene Transcription Downstream1->Transcription OMC This compound OMC->KinaseX OMC->KinaseY

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Observe Phenotype dose_response Perform Dose-Response Curve start->dose_response is_cytotoxic High Cytotoxicity? dose_response->is_cytotoxic off_target_screen Perform Off-Target Screening (e.g., Kinase Panel) is_cytotoxic->off_target_screen Yes on_target Confirm On-Target Phenotype is_cytotoxic->on_target No validate Validate Off-Targets with Secondary Assays off_target_screen->validate optimize Optimize Dose or Use Combination Therapy validate->optimize optimize->on_target

Caption: Workflow for identifying and mitigating off-target effects.

Dose_Relationship dose This compound Dose on_target On-Target Activity dose->on_target Increases off_target Off-Target Effects dose->off_target Increases (at higher conc.) therapeutic_window Therapeutic Window on_target->therapeutic_window off_target->therapeutic_window

Caption: Relationship between dose, on-target, and off-target effects.

References

addressing O-Methylcassythine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Methylcassythine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common aliases?

A1: this compound is a naturally occurring aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. It is also commonly referred to as cassythine or cassyfiline (B129186) in scientific literature.

Q2: What is the general stability of this compound in solution?

A2: Limited specific data exists for this compound. However, a study has shown that a stock solution of cassythine, as well as an alkaloid extract from Cassytha filiformis, remained stable with no significant degradation when stored at 4°C for 30 days. As a class, aporphine alkaloids have been noted to be sensitive to light and heat during extraction processes.

Q3: Are there any known stability issues with related aporphine alkaloids that I should be aware of?

A3: Yes. A related and well-studied aporphine alkaloid, apomorphine, is known to undergo rapid autoxidation in solution, which is characterized by a greenish discoloration. This suggests that this compound may also be susceptible to oxidation. Studies on other aporphine alkaloids have indicated stability at physiological pH.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: Based on the available data for cassythine and related compounds, the following practices are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the specific experimental requirements.

  • Storage Temperature: Store stock solutions at low temperatures, such as 4°C, for short-term storage. For long-term storage, consider freezing at -20°C or -80°C, though freeze-thaw stability should be verified.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected changes in solution color (e.g., yellowing, browning). Oxidation of the aporphine alkaloid structure.- Prepare fresh solutions. - Store solutions under an inert atmosphere. - Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite), but verify its compatibility with your experimental setup.
Loss of compound activity or concentration over time. Chemical degradation due to factors like pH, temperature, or light.- Verify the pH of your solution; some aporphine alkaloids are most stable in acidic conditions (pH 2-3). - Store solutions protected from light and at a reduced temperature (e.g., 4°C). - Perform a stability study under your specific experimental conditions to determine the compound's half-life.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.- Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method to separate the parent compound from its degradants.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, Ethanol, or a buffer of choice)

    • Calibrated analytical balance

    • Amber glass vials with Teflon-lined caps

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.

    • Dissolve the solid in the chosen solvent to the desired final concentration. Gentle vortexing or sonication may be used to aid dissolution.

    • (Optional but recommended) Purge the headspace of the vial with an inert gas before capping tightly.

    • Store the stock solution in the dark at 4°C.

Protocol 2: General Forced Degradation Study for Aporphine Alkaloids

This protocol is a general guideline to assess the stability of an aporphine alkaloid like this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).

    • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the drug solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the drug solution (in a suitable solvent) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.

  • Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method with a UV or MS detector.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inert Inert Gas Purge dissolve->inert store Store at 4°C, Dark inert->store stress Forced Degradation (Acid, Base, H2O2, Heat, Light) store->stress hplc HPLC-UV/MS Analysis stress->hplc data Data Analysis hplc->data

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

degradation_pathway OMC This compound (Aporphine Alkaloid) Oxidation Oxidation OMC->Oxidation O2, H2O2 Hydrolysis Hydrolysis (Acid/Base) OMC->Hydrolysis H+ / OH- Photolysis Photolysis (Light Exposure) OMC->Photolysis hv DP1 Oxidized Products (e.g., N-oxides, quinones) Oxidation->DP1 DP2 Hydrolytic Products Hydrolysis->DP2 DP3 Photodegradation Products Photolysis->DP3

Caption: Potential degradation pathways for this compound based on the reactivity of aporphine alkaloids.

Technical Support Center: Refining Analytical Techniques for Sensitive O-Methylcassythine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Methylcassythine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of this aporphine (B1220529) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological matrices?

A1: The main challenges stem from its potentially low concentrations in complex biological samples, which contain numerous endogenous substances. These substances can cause matrix effects, such as ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Furthermore, as an alkaloid, this compound may exhibit peak tailing in reversed-phase chromatography if the mobile phase pH is not optimized.

Q2: Which analytical techniques are most suitable for the sensitive quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the preferred method for sensitive and selective quantification.[1][2][3] An HPLC system with UV detection can also be used, although it may be less sensitive and specific than MS.[1][2]

Q3: How can I minimize matrix effects for this compound analysis?

A3: To mitigate matrix effects, a robust sample preparation method is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective in cleaning up complex samples. Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard is the most reliable approach to compensate for any remaining matrix effects.

Q4: What is a suitable starting point for developing an HPLC method for this compound?

A4: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid) and an organic solvent like acetonitrile (B52724) is often effective for separating aporphine alkaloids.

Q5: My this compound peak is tailing. What should I do?

A5: Peak tailing for alkaloids is often due to interactions with residual silanols on the silica-based column. Ensure your mobile phase has a sufficiently low pH (around 3) to keep the amine group of this compound protonated. This minimizes secondary interactions with the stationary phase. Using a column with end-capping or a lower silanol (B1196071) activity can also resolve this issue.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
No Peak or Very Low Signal 1. Improper sample extraction.1. Review and optimize the extraction protocol. Ensure the pH for LLE is appropriate for the basic nature of alkaloids.
2. This compound degradation.2. Check the stability of this compound in the sample and processing solvents. Avoid high temperatures and extreme pH if stability is unknown.
3. Incorrect MS parameters.3. Optimize MS source conditions (e.g., capillary voltage, gas flow) and analyte-specific parameters (e.g., precursor/product ion selection for MRM).
4. Column blockage.4. Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column frit.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.1. Lower the mobile phase pH to ~3 to ensure the alkaloid is fully protonated.
2. Column overload.2. Dilute the sample or inject a smaller volume.
3. Inappropriate injection solvent.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inconsistent mobile phase composition.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
2. Fluctuations in column temperature.2. Use a column oven to maintain a stable temperature.
3. Column degradation.3. Replace the column if it has been used extensively or under harsh conditions.
High Background Noise in MS 1. Contaminated mobile phase or LC system.1. Use high-purity solvents and additives. Flush the LC system thoroughly.
2. Incomplete sample cleanup.2. Improve the sample preparation method to remove more matrix components.
3. MS source contamination.3. Clean the mass spectrometer source according to the manufacturer's instructions.

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of aporphine alkaloids, using cassythine from Cassytha filiformis as a proxy for this compound.

Parameter HPLC-UV HPLC-MS
Limit of Detection (LOD) 13 µg/mL0.5 - 5.2 ng/mL
Limit of Quantitation (LOQ) 20 µg/mL1.6 - 17.2 ng/mL
Linearity Range Varies with detectorTypically 2-3 orders of magnitude
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%80 - 120%

Note: Data for HPLC-MS is based on a study of various aporphine alkaloids and may vary for this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from a method for extracting aporphine alkaloids from Cassytha filiformis.

  • Maceration: Macerate 50 g of dried, powdered plant material four times with 250 mL of methanol (B129727) acidified with 1% acetic acid at 50°C for 1 hour each time.

  • Concentration: Combine the extracts and concentrate under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in 400 mL of an aqueous solution of 1% acetic acid.

    • Wash the acidic solution three times with 150 mL of diethyl ether to remove non-polar compounds.

    • Basify the aqueous layer to pH 9.5 with 25% ammonium hydroxide.

    • Extract the alkaloids three times with 200 mL of dichloromethane (B109758).

  • Final Preparation: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute a known amount of the residue in methanol for HPLC analysis.

HPLC-MS/MS Analysis Protocol

This protocol is a starting point based on validated methods for aporphine alkaloids.

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: Reversed-phase C18 column (e.g., RP-select B, 5 µm, 250 x 4.0 mm).

  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 3 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS Detector: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan may be used for initial identification.

    • MRM Transition: To be determined by infusing a pure standard of this compound. The precursor ion will be its [M+H]⁺.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plant Material p2 Acidified Methanol Maceration p1->p2 p3 Concentration p2->p3 p4 Acid-Base Extraction p3->p4 p5 Final Extract p4->p5 a1 HPLC Separation p5->a1 a2 MS/MS Detection a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: Workflow for this compound analysis.

Troubleshooting_Flow cluster_solutions n1 Chromatographic Problem? n2 No / Low Peak? n1->n2 Yes n3 Poor Peak Shape? n1->n3 No s2a Check Sample Prep & MS Settings n2->s2a Yes s2b Verify Analyte Stability n2->s2b If persists n4 Retention Time Shift? n3->n4 No s3a Adjust Mobile Phase pH n3->s3a Yes s3b Reduce Sample Concentration n3->s3b If Tailing s4a Check Pump & Mobile Phase n4->s4a Yes s4b Use Column Oven n4->s4b If persists

Caption: Troubleshooting logic for HPLC issues.

References

Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognition, reward, and inflammation, has made them a significant target for therapeutic drug development. The modulation of nAChR activity through the use of antagonists is a key strategy in the treatment of various disorders, such as nicotine (B1678760) addiction, certain neurological conditions, and as muscle relaxants during surgical procedures.

This guide provides a comparative overview of several well-characterized nAChR antagonists. While the initial topic of interest was O-Methylcassythine, a thorough review of the scientific literature has revealed no available data on its activity as a nicotinic acetylcholine receptor antagonist. Therefore, this guide will focus on a selection of established nAChR antagonists to provide a framework for comparison and to highlight the key parameters used in their evaluation. We will delve into their mechanisms of action, receptor subtype selectivity, and present quantitative data from experimental studies. Detailed experimental protocols are also provided to aid researchers in the evaluation of novel nAChR modulators.

Classification of nAChR Antagonists

Nicotinic antagonists can be broadly categorized based on their mechanism of action and their selectivity for different nAChR subtypes. A primary distinction is made between competitive and non-competitive antagonists.

  • Competitive Antagonists: These molecules bind to the same site as the endogenous agonist, acetylcholine (ACh), and other agonists like nicotine. By occupying the agonist binding site, they prevent the receptor from being activated. The blockade by competitive antagonists can typically be overcome by increasing the concentration of the agonist.

  • Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the agonist binding site (an allosteric site). Their binding can lead to a conformational change in the receptor that prevents the channel from opening, even when the agonist is bound. The inhibition by non-competitive antagonists is often not surmountable by increasing agonist concentration.

The following diagram illustrates this basic classification:

G Classification of nAChR Antagonists nAChR_Antagonists nAChR Antagonists Competitive Competitive Antagonists (Bind to agonist site) nAChR_Antagonists->Competitive NonCompetitive Non-Competitive Antagonists (Bind to allosteric site) nAChR_Antagonists->NonCompetitive

Caption: A simplified diagram showing the two main classes of nAChR antagonists based on their binding mechanism.

Comparative Performance of Selected nAChR Antagonists

The following table summarizes the quantitative data for a selection of well-known nAChR antagonists, highlighting their mechanism of action, receptor subtype selectivity, and binding affinities (Ki) or inhibitory concentrations (IC50).

AntagonistMechanism of ActionPrimary nAChR Subtype(s) TargetedKi (nM)IC50 (nM)
Mecamylamine Non-competitiveNon-selective for neuronal subtypes (e.g., α4β2, α3β4, α7)-~1,000 (for α4β2)
Dihydro-β-erythroidine (DHβE) Competitiveα4β2, α4β4-190 (α4β4), 370 (α4β2)[1][2][3]
α-Bungarotoxin Competitive (Irreversible)α1-containing muscle-type, α7, α9~0.1 - 1-
Methyllycaconitine (MLA) Competitiveα7~11 - 10
Tubocurarine CompetitiveMuscle-type, α3β4, α7-~400 (muscle)

Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand or agonist used, and the expression system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nAChR antagonists. Below are protocols for key experiments commonly used in their characterization.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

1. Membrane Preparation:

  • Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).
  • Harvest the cells and homogenize them in a cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

  • In a 96-well plate, add the prepared cell membranes.
  • Add a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 receptors).
  • Add varying concentrations of the unlabeled antagonist being tested.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled antagonist.
  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of an antagonist to inhibit the ion current induced by an agonist.

1. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.
  • Treat the oocytes with collagenase to defolliculate them.
  • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.
  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution.
  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
  • Apply a specific concentration of an agonist (e.g., acetylcholine) to the oocyte to elicit an inward current.
  • To test for antagonist activity, pre-apply the antagonist for a set period before co-applying it with the agonist.

3. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.
  • Normalize the current responses in the presence of the antagonist to the control response (agonist alone).
  • Plot the normalized response against the logarithm of the antagonist concentration.
  • Fit the data to a concentration-response inhibition curve to determine the IC50 value.

The following diagram illustrates a typical workflow for evaluating nAChR antagonists:

G Experimental Workflow for nAChR Antagonist Evaluation start Start cell_culture Cell Culture with nAChR Subtype start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay electrophysiology Electrophysiology (Determine IC50 and Mechanism) cell_culture->electrophysiology data_analysis Data Analysis and Comparison binding_assay->data_analysis electrophysiology->data_analysis end End data_analysis->end

Caption: A flowchart outlining the key steps in the in vitro characterization of nAChR antagonists.

nAChR Signaling Pathway and Antagonist Intervention

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the activation of various downstream signaling pathways. Antagonists block these initial events.

G nAChR Signaling and Antagonist Blockade Agonist Agonist (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds and Activates Antagonist Antagonist Antagonist->nAChR Binds and Blocks Channel_Opening Ion Channel Opening nAChR->Channel_Opening Ion_Influx Na+/Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., Ca2+-dependent pathways) Depolarization->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascades->Cellular_Response

Caption: A diagram illustrating the nAChR signaling pathway upon agonist binding and its inhibition by an antagonist.

Conclusion

The study of nicotinic acetylcholine receptor antagonists is a dynamic field with significant therapeutic implications. The choice of an antagonist for research or clinical development depends on the desired mechanism of action, subtype selectivity, and pharmacokinetic properties. While a direct comparison involving this compound is not currently possible due to a lack of available data, the information and protocols presented in this guide provide a robust framework for the evaluation and comparison of other nAChR antagonists. Researchers are encouraged to utilize these standardized methods to ensure the generation of comparable and reliable data, which will ultimately accelerate the discovery of novel and effective therapeutics targeting the nicotinic acetylcholine receptor system.

References

Unveiling the Mechanism: A Comparative Guide to O-Methylcassythine's α1-Adrenergic Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of O-Methylcassythine's therapeutic potential as an α1-adrenoceptor antagonist, benchmarked against established alternatives. This guide provides a synthesis of available data, detailed experimental protocols for mechanism validation, and visual workflows to support further research and development.

This compound, an aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis, belongs to a class of compounds recognized for their interactions with adrenergic and serotonergic receptors. This guide focuses on the validation of its primary mechanism of action: the antagonism of α1-adrenergic receptors (α1-AR). These receptors are critical mediators of smooth muscle contraction, particularly in the vasculature and prostate, making them key targets for treating conditions like hypertension and benign prostatic hyperplasia (BPH).

To contextualize the therapeutic potential of this compound, this guide provides a comparative analysis with well-established α1-AR antagonists, Prazosin and Tamsulosin. While direct quantitative data for this compound is not publicly available, this guide utilizes data for Ocoteine, a structurally similar aporphine alkaloid also isolated from Cassytha filiformis, as a predictive benchmark. Ocoteine has been identified as a selective α1-adrenoceptor antagonist[1].

Comparative Analysis of α1-Adrenoceptor Antagonists

The following table summarizes the binding affinities and functional potencies of Ocoteine (as a proxy for this compound) and the established α1-AR antagonists, Prazosin and Tamsulosin. This data is essential for comparing the relative potency and potential selectivity of these compounds.

CompoundTarget Receptor(s)Binding Affinity (Ki in nM)Functional Potency (pA2)
Ocoteine α1-AdrenoceptorNot Reported7.67[1]
Prazosin α1-Adrenoceptor (non-selective)~0.1-1.0~8.5-9.5
Tamsulosin α1A/α1D-Adrenoceptor (selective)~0.2-0.5 (α1A), ~1.0-3.0 (α1D)~9.0-10.0 (α1A)

Elucidating the Mechanism: Key Experimental Protocols

Validation of a compound's mechanism of action relies on robust and reproducible experimental methodologies. The following protocols are standard for characterizing the interaction of a novel compound, such as this compound, with α1-adrenoceptors.

Protocol 1: Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the α1-adrenoceptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex or prostate tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes (50-100 µg of protein), [3H]-Prazosin (a radiolabeled α1-AR antagonist, typically at a concentration of 0.1-0.5 nM), and varying concentrations of the test compound (e.g., this compound).

  • For non-specific binding determination, include wells with an excess of an unlabeled antagonist (e.g., 10 µM Phentolamine).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Prazosin binding) by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for α1-Adrenoceptor Antagonism (Isolated Tissue Bath)

This protocol assesses the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced smooth muscle contraction in isolated tissues.

1. Tissue Preparation:

  • Isolate the rat thoracic aorta or vas deferens and place it in Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose) bubbled with 95% O2/5% CO2.

  • Cut the tissue into rings (for aorta) or segments (for vas deferens) and mount them in an organ bath containing Krebs-Henseleit solution at 37°C.

2. Functional Assay:

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Construct a cumulative concentration-response curve for an α1-AR agonist, such as phenylephrine (B352888).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with the test compound (e.g., this compound) at a fixed concentration for 30-60 minutes.

  • Construct a second cumulative concentration-response curve for phenylephrine in the presence of the test compound.

  • Repeat this process with increasing concentrations of the test compound.

3. Data Analysis:

  • Analyze the concentration-response curves to determine the EC50 values (the agonist concentration that produces 50% of the maximal response) in the absence and presence of the antagonist.

  • Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the EC50 in the presence of the antagonist divided by the EC50 in its absence.

  • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the α1-adrenoceptor signaling pathway and the experimental workflows.

G α1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum a1AR α1-Adrenoceptor Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca2+ Store IP3->Ca_store Binds to receptor PKC Protein Kinase C DAG->PKC Activates Cellular Response\n(e.g., Smooth Muscle Contraction) Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular Response\n(e.g., Smooth Muscle Contraction) Ca_release Ca2+ Release Ca_store->Ca_release Ca_release->PKC Activates NE Norepinephrine (Agonist) NE->a1AR Activates OMC This compound (Antagonist) OMC->a1AR Blocks

Caption: α1-Adrenoceptor signaling cascade.

G Workflow for Validating α1-AR Antagonism cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment cluster_conclusion Mechanism Validation p1 Tissue Homogenization & Membrane Prep p2 Radioligand Binding Assay ([3H]-Prazosin) p1->p2 p3 Data Analysis: IC50 & Ki Calculation p2->p3 c1 Compare Ki and pA2 values p3->c1 f1 Isolated Tissue Prep (e.g., Aorta) f2 Agonist Dose-Response (e.g., Phenylephrine) f1->f2 f3 Antagonist Incubation (this compound) f2->f3 f4 Repeat Dose-Response f3->f4 f5 Data Analysis: Schild Plot & pA2 f4->f5 f5->c1 c2 Confirm Competitive Antagonism c1->c2

Caption: Experimental workflow for validation.

References

A Comparative Analysis of O-Methylcassythine and Methyllycaconitine (MLA) for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of O-Methylcassythine and Methyllycaconitine (MLA), two distinct alkaloids with modulatory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional effects, supported by available experimental data.

Introduction

Methyllycaconitine (MLA) is a well-characterized norditerpenoid alkaloid renowned for its high potency and selectivity as a competitive antagonist of the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[1] In contrast, this compound, an aporphine (B1220529) alkaloid isolated from Cassytha filiformis, has been primarily investigated for its vasodilator properties.[1] However, recent studies have demonstrated that aporphine alkaloids as a class can also interact with neuronal nAChRs, prompting a comparative evaluation with established ligands like MLA.[1] This guide synthesizes the current understanding of both compounds, highlighting their distinct and overlapping pharmacological profiles.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data available for MLA and representative aporphine alkaloids, the class to which this compound belongs. It is important to note that direct binding or functional data for this compound on nAChRs is not currently available in the public domain. The data for aporphines is provided to offer a comparative context based on structural class.

ParameterMethyllycaconitine (MLA)Aporphine Alkaloids (Representative Compounds)
Compound Class Norditerpenoid AlkaloidAporphine Alkaloid
Primary Target α7 Nicotinic Acetylcholine ReceptorNeuronal Nicotinic Acetylcholine Receptors (α7 and α4β2)
Mechanism of Action Competitive AntagonistBlocker/Antagonist
Binding Affinity (Ki) ~1.4 nM (for α7 nAChR)Xanthoplanine iodide: ~10 µM (for α7 nAChR); Predicentrine methiodide: ~1 µM (for α4β2 nAChR); Glaucine methiodide: ~10 µM (for α4β2 nAChR)[1]
Functional Potency (IC50) ~2 nM (for α7 nAChR)Xanthoplanine iodide: ~9 µM (for α7 nAChR), ~5 µM (for α4β2 nAChR)[1]
Reported Physiological Effects Neuromuscular blockade, potential therapeutic agent for neurological disorders.Vasodilator activity, antitrypanosomal activity, cytotoxicity.
Source Delphinium and Aconitum speciesCassytha filiformis

Mechanism of Action and Signaling Pathways

Methyllycaconitine (MLA) acts as a competitive antagonist at the orthosteric binding site of the α7 nAChR. This binding prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization.

Aporphine alkaloids , including this compound, have been shown to act as blockers of neuronal nAChRs. While the precise binding site has not been fully elucidated for all aporphines, their ability to displace radioligands suggests an interaction with the receptor complex that inhibits its function. The vasodilator effects of this compound and related compounds are likely mediated through different pathways, potentially involving modulation of calcium channels or nitric oxide signaling in vascular smooth muscle.

Below is a diagram illustrating the antagonistic action of MLA on the α7 nicotinic acetylcholine receptor signaling pathway.

MLA_Mechanism cluster_receptor α7 nAChR cluster_cell Neuron ACh Acetylcholine (ACh) Receptor α7 Receptor Binding Site ACh->Receptor Binds MLA MLA MLA->Receptor Blocks Ion_Channel Ion Channel Receptor->Ion_Channel Activates Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Opens Depolarization Neuronal Depolarization Ca_Influx->Depolarization Leads to

Caption: Mechanism of MLA antagonism at the α7 nAChR.

Experimental Protocols

Competitive Radioligand Binding Assay (for MLA and Aporphines)

Objective: To determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the desired nAChR subtype (e.g., human α7 or α4β2) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (MLA or aporphine alkaloid).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology (for MLA and Aporphines)

Objective: To assess the functional effect (antagonism) of the test compounds on nAChR activity.

Methodology:

  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype and incubated to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential (typically -70 mV).

  • Agonist Application: An agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC50) is applied to the oocyte, and the resulting inward current is recorded.

  • Antagonist Application: The oocyte is pre-incubated with the test compound (MLA or aporphine alkaloid) for a defined period, followed by co-application of the agonist and the test compound. The resulting current is recorded.

  • Data Analysis: The percentage of inhibition of the agonist-induced current by the test compound is calculated. A concentration-response curve is generated to determine the IC50 value of the antagonist.

The following diagram illustrates a typical experimental workflow for evaluating nAChR antagonists.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_electro Electrophysiology Cell_Culture Cell Culture with nAChR Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc Oocyte_Injection Oocyte Injection with nAChR cRNA TEVC Two-Electrode Voltage Clamp Oocyte_Injection->TEVC Agonist_App Agonist Application TEVC->Agonist_App Antagonist_App Antagonist Co-application Agonist_App->Antagonist_App IC50_Calc IC50 Calculation Antagonist_App->IC50_Calc

Caption: Workflow for nAChR antagonist characterization.

Conclusion

Methyllycaconitine is a highly potent and selective competitive antagonist of α7 nAChRs, making it a valuable tool for studying the physiological roles of this receptor subtype. While direct evidence for this compound's activity at nAChRs is lacking, the demonstrated interaction of other aporphine alkaloids with these receptors suggests a potential for this class of compounds as nAChR modulators. However, the significantly lower potency of the tested aporphines compared to MLA indicates a different mode of interaction and likely a different pharmacological profile.

Future research should focus on directly evaluating the activity of this compound and other alkaloids from Cassytha filiformis at various nAChR subtypes to fully elucidate their pharmacological properties and potential as therapeutic leads. This will enable a more direct and detailed comparison with well-established ligands like MLA.

References

A Comparative Guide to the Anti-inflammatory Activity of Chrysophanol and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Chrysophanol, a natural anthraquinone (B42736), and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by offering a side-by-side analysis of their mechanisms of action, experimental validation, and quantitative performance. While the initial query focused on O-Methylcassythine, the available scientific literature provides more extensive data on the anti-inflammatory effects of Chrysophanol, a closely related compound, making it a more suitable subject for a comprehensive comparative analysis.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Chrysophanol, a naturally occurring anthraquinone found in various plants, has demonstrated significant anti-inflammatory potential.[1][2][3] Indomethacin, a potent NSAID, serves as a standard benchmark in anti-inflammatory studies due to its well-characterized mechanism of action.[4][5][6][7][8] This guide will delve into the experimental data supporting the anti-inflammatory effects of both compounds.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data related to the anti-inflammatory activity of Chrysophanol and Indomethacin.

ParameterChrysophanolIndomethacinReference
In vitro IC50 (COX-2) Varies by study~2.3 µM[5]
In vivo Inhibition of Paw Edema Dose-dependent reductionSignificant reduction[6]
TNF-α Inhibition Significant reductionIndirectly affects downstream pathways[2]

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Chrysophanol and Indomethacin are mediated through distinct yet converging pathways.

Chrysophanol exerts its anti-inflammatory effects, in part, by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α is a key mediator of the inflammatory cascade, and its inhibition can lead to a broad suppression of inflammatory responses.

Indomethacin , on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[4][5][6]

Signaling_Pathways cluster_chrysophanol Chrysophanol Pathway cluster_indomethacin Indomethacin Pathway Inflammatory Stimulus Inflammatory Stimulus TNF-α TNF-α Inflammation Inflammation Chrysophanol Chrysophanol Arachidonic Acid Arachidonic Acid COX COX-1 & COX-2 Prostaglandins Prostaglandins Inflammation_Indo Inflammation Indomethacin Indomethacin

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Chrysophanol and Indomethacin.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.

Methodology:

  • Recombinant human COX-2 enzyme is incubated with the test compound (Chrysophanol or Indomethacin) at various concentrations.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.

  • The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the COX-2 activity.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.

Methodology:

  • Rodents (typically rats or mice) are administered the test compound (Chrysophanol or Indomethacin) or a vehicle control.

  • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Compound Incubation Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition PGE2 Measurement PGE2 Measurement Substrate Addition->PGE2 Measurement IC50 Calculation IC50 Calculation PGE2 Measurement->IC50 Calculation End End IC50 Calculation->End Compound Administration Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Inhibition Calculation Inhibition Calculation Paw Volume Measurement->Inhibition Calculation Inhibition Calculation->End Start Start Start->Compound Incubation Start->Compound Administration

Conclusion

This comparative guide highlights that both Chrysophanol and Indomethacin are effective anti-inflammatory agents, albeit with different primary mechanisms of action. Chrysophanol's ability to target pro-inflammatory cytokines like TNF-α presents an alternative therapeutic strategy to the COX-inhibition pathway targeted by Indomethacin. The provided experimental data and protocols offer a foundation for researchers to further explore the potential of Chrysophanol and its derivatives as novel anti-inflammatory drugs. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

A Comparative Analysis of the Biological Activities of Cassythine, a Potential Analogue of O-Methylcassythine: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "O-Methylcassythine" is not available in the current scientific literature. This guide therefore focuses on the biological activities of cassythine , a major aporphine (B1220529) alkaloid isolated from the parasitic plant Cassytha filiformis. It is hypothesized that this compound is a methylated derivative of cassythine. This document compares the known in vitro effects of isolated cassythine with the in vivo pharmacological activities observed for crude extracts of Cassytha filiformis, which contain cassythine among other alkaloids.

Introduction

Cassythine is a naturally occurring aporphine alkaloid found in Cassytha filiformis, a plant used in traditional medicine for various ailments. The compound has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the biological effects of cassythine observed in laboratory settings (in vitro) and the effects of Cassytha filiformis extracts in living organisms (in vivo). Understanding the correlation and discrepancies between in vitro and in vivo data is crucial for the early stages of drug discovery and development.

I. In Vitro Activities of Cassythine

In vitro studies provide valuable insights into the direct effects of a compound on specific biological targets in a controlled environment.

Activity AssessedCell Line/TargetKey Findings (IC₅₀)Reference(s)
Cytotoxicity HeLa (Cervical Cancer)Not the most active in the series[1](--INVALID-LINK--)
Mel-5 (Melanoma)24.3 µM[2](--INVALID-LINK--)
HL-60 (Leukemia)19.9 µM[2](--INVALID-LINK--)
Antitrypanosomal Activity Trypanosoma brucei bruceiActive (IC₅₀ range of 3-15 µM for major alkaloids from C. filiformis)[1](--INVALID-LINK--)
Vasorelaxing Effect Precontracted rat aortic preparationsPotent effect (IC₅₀ between 0.08 and 2.48 µM)[3](--INVALID-LINK--)

In vitro studies suggest that the cytotoxic and antitrypanosomal activities of cassythine may be attributed to its ability to intercalate with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[1](--INVALID-LINK--)

G Proposed Mechanism of Action of Cassythine Cassythine Cassythine DNA_Intercalation DNA Intercalation Cassythine->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition Cassythine->Topo_Inhibition DNA DNA Topoisomerase Topoisomerase DNA_Intercalation->DNA Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Intercalation->Replication_Inhibition Topo_Inhibition->Topoisomerase Topo_Inhibition->Replication_Inhibition Apoptosis Cell Death (Apoptosis) Replication_Inhibition->Apoptosis

Caption: Proposed mechanism of cassythine's cytotoxic and antitrypanosomal effects.

II. In Vivo Activities of Cassytha filiformis Extracts

In vivo studies are essential to understand the overall effects of a substance in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. The following data pertains to crude extracts of Cassytha filiformis and not to isolated cassythine.

Activity AssessedAnimal ModelExtract TypeDosageKey FindingsReference(s)
Analgesic Activity MiceEthanolic25, 50, 100 mg/kgSignificant increase in reaction time in hot plate and tail-flick tests.[3](--INVALID-LINK--)
Anti-inflammatory Activity RatsMethanolic200, 400 mg/kgSignificant decrease in carrageenan-induced paw edema.[4](--INVALID-LINK--)
Antipyretic Activity RatsEthanolic25, 50, 100 mg/kgSignificant reduction in brewer's yeast-induced pyrexia.[3](--INVALID-LINK--)
Acute Toxicity RatsAqueous> 500 mg/kgOral LD₅₀ value greater than 500 mg/kg.[5](--INVALID-LINK--)
Sub-chronic Toxicity RatsAqueous250, 500, 1000 mg/kg/day for 28 daysNo severe toxic effects on major organs or hematological parameters.[1](--INVALID-LINK--)

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a plant extract using the carrageenan-induced paw edema model in rats.

G Workflow for In Vivo Anti-inflammatory Assay Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Extract_Admin Oral Administration of C. filiformis Extract or Vehicle Grouping->Extract_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Extract_Admin->Carrageenan_Injection Paw_Volume_Measurement Measurement of Paw Volume at Different Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: A representative workflow for in vivo anti-inflammatory studies.

III. Experimental Protocols

  • Cell Culture: Human cancer cell lines (e.g., HeLa, Mel-5, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of cassythine (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

  • Animals: Wistar albino rats are used for the study.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of Cassytha filiformis extract).

  • Administration: The plant extract or standard drug is administered orally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

IV. Comparison and Conclusion

The available data indicates that cassythine exhibits potent biological activities in vitro, including cytotoxicity against cancer cells, antitrypanosomal effects, and vasorelaxation. The proposed mechanism for its cytotoxic and antiparasitic effects involves direct interaction with DNA.

The in vivo studies on Cassytha filiformis extracts corroborate some of the potential therapeutic applications suggested by the in vitro findings. The observed analgesic, anti-inflammatory, and antipyretic effects in animal models could be, in part, attributed to the presence of cassythine and other bioactive alkaloids. However, it is crucial to note that the effects of a crude extract cannot be solely ascribed to a single constituent.

A significant gap in the current knowledge is the lack of in vivo studies on isolated cassythine. Such studies are necessary to confirm its efficacy and safety in a whole-organism context and to establish a clear correlation between its in vitro activities and in vivo effects. Furthermore, the complete absence of data on "this compound" highlights the need for further phytochemical and pharmacological investigations into the constituents of Cassytha filiformis and their derivatives.

References

Assessing the Specificity of O-Methylcassythine's Receptor Binding: A Comparative Guide to Aporphine Alkaloid Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding specificity of O-Methylcassythine and structurally related aporphine (B1220529) alkaloids. Due to a lack of publicly available quantitative binding data for this compound, this document focuses on a detailed comparison of well-characterized alternative compounds: Nuciferine, Apomorphine, and Boldine (B1667363). The information presented herein is intended to serve as a foundational reference for researchers investigating the therapeutic potential of aporphine alkaloids targeting neurotransmitter receptors.

Comparative Analysis of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of psychoactive compounds are largely determined by their binding affinities to various neurotransmitter receptors. Aporphine alkaloids are known to interact with a range of receptors, primarily within the serotonergic and dopaminergic systems. Understanding the specificity of these interactions is crucial for drug development.

Nuciferine , an alkaloid found in the sacred lotus (B1177795) (Nelumbo nucifera), exhibits a broad receptor binding profile, interacting with multiple serotonin (B10506) and dopamine (B1211576) receptor subtypes. It has been characterized as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors[1][2][3]. This complex pharmacology is reminiscent of some atypical antipsychotic drugs[1].

Apomorphine , a non-ergoline dopamine agonist, demonstrates high binding affinity for dopamine D2-like receptors (D2, D3, and D5)[4][5]. It is also known to act as an antagonist at 5-HT2 and α-adrenergic receptors with high affinity[6][7]. Its potent interaction with D2 receptors is believed to be responsible for its effects in treating hypomobility in Parkinson's disease[4].

Boldine , the major alkaloid in the boldo tree (Peumus boldus), has been shown to interact with both serotonergic and dopaminergic receptors. It has been reported to displace ligands from 5-HT3A and 5-HT3AB receptors[8]. Halogenated derivatives of boldine have shown enhanced affinity for D1-dopaminergic receptors[9].

Quantitative Receptor Binding Data

The following tables summarize the equilibrium dissociation constants (Ki) for Nuciferine, Apomorphine, and Boldine at various human receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki in nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT65-HT7
NuciferineAgonist (EC50=3.2µM)[1]478 (Antagonist)[1]1000 (Antagonist)[1]131 (Antagonist)[1]700 (Partial Agonist)[1]150 (Inverse Agonist)[1]
Apomorphine-High Affinity (Antagonist)[6][7]----
Boldine------

Table 2: Dopamine Receptor Binding Affinities (Ki in nM)

CompoundD1D2D3D4D5
Nuciferine-64 (Partial Agonist)[1]-Agonist (EC50=2µM)[1]Partial Agonist (EC50=2.6µM)[1]
ApomorphineLow AffinityHigh Affinity[4]High Affinity[4]High AffinityHigh Affinity[4]
Boldine-----

Table 3: Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundα1α2
Nuciferine--
ApomorphineHigh Affinity (Antagonist)[6][7]-
Boldine--

Experimental Protocols

The binding affinity data presented in this guide are typically generated using competitive radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.

Competitive Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the receptor), and varying concentrations of the unlabeled test compound (e.g., this compound or an alternative).

  • The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the functional consequences of receptor binding, it is essential to understand the downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate key signaling cascades and the experimental workflow.

Gq_signaling Ligand Ligand (e.g., Serotonin) GPCR 5-HT2A/2C Receptor (GPCR) Ligand->GPCR Binds Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11 Signaling Pathway for 5-HT2A/2C Receptors.

Gi_signaling Ligand Ligand (e.g., Dopamine) GPCR D2 Receptor (GPCR) Ligand->GPCR Binds Gi Gαi/o GPCR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi/o Signaling Pathway for D2 Dopamine Receptors.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet prep2->prep3 assay1 Incubate membranes with radioligand and test compound prep3->assay1 assay2 Separate bound/free ligand via filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Determine IC50 from competition curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 conclusion Receptor Specificity Profile analysis3->conclusion Binding Affinity (Ki value)

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

References

comparative analysis of O-Methylcassythine and other neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Boldine (B1667363) and Other Neurotoxins

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neurotoxins is fundamental to understanding the complexities of the nervous system and for the development of novel therapeutics. While the term "neurotoxin" often evokes the image of a purely harmful substance, many of these compounds, when understood and applied correctly, can be powerful tools in both research and clinical settings. This guide provides a comparative analysis of the aporphine (B1220529) alkaloid Boldine against three well-characterized neurotoxins with distinct mechanisms of action: Botulinum Toxin A, Tetrodotoxin, and Chlorpyrifos.

Due to the absence of specific neurotoxicity data for O-Methylcassythine, this guide utilizes Boldine as a representative aporphine alkaloid. Boldine, found in the leaves and bark of the Chilean boldo tree, is primarily recognized for its neuroprotective properties, offering a unique contrast to the classic neurotoxic profiles of the other compounds. This comparison will highlight the diverse ways in which these molecules interact with the nervous system, providing a valuable resource for researchers investigating neuroactive compounds.

Quantitative Performance Data

The following tables summarize the key quantitative data for each compound, offering a side-by-side comparison of their potency and activity.

Table 1: Acute Toxicity Data (LD50)

CompoundChemical ClassTest AnimalRoute of AdministrationLD50Citation(s)
Boldine Aporphine AlkaloidMouseIntraperitoneal250 mg/kg[1]
Botulinum Toxin A ProteinMouseIntraperitoneal~1 ng/kg[2]
Tetrodotoxin AminoperhydroquinazolineMouseIntraperitoneal10.7 µg/kg[3][4]
MouseOral232 µg/kg[5]
Chlorpyrifos OrganophosphateRat (female)Oral82 mg/kg[6]
Rat (male)Oral155 mg/kg[6]
MouseOral60 mg/kg[7]

Table 2: In Vitro Activity Data (IC50)

CompoundTargetAssayIC50Citation(s)
Boldine AcetylcholinesteraseEllman's Method~8 µM - 372 µM*[8][9]
Botulinum Toxin A SNAP-25Endopeptidase AssayNot typically measured by IC50; potency is determined by mouse LD50 units.
Tetrodotoxin Voltage-gated Na+ channelsElectrophysiologynM range[1]
Chlorpyrifos AcetylcholinesteraseEllman's MethodnM to µM range[8]

*Note: The reported IC50 for Boldine's inhibition of acetylcholinesterase varies significantly in the literature, suggesting it is a weak inhibitor.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. This section provides methodologies for the key experiments cited in this guide.

Acute Toxicity (LD50) Determination: Up-and-Down Procedure (UDP)

This protocol is based on the OECD Test Guideline 425 and is designed to estimate the LD50 with a reduced number of animals.

  • Test Animals: Healthy, young adult rodents (e.g., mice or rats), typically of a single sex, are used. Animals are acclimated to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with free access to food and water, except for a brief fasting period before oral administration of the test substance.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Procedure:

    • A preliminary estimate of the LD50 is made based on existing data.

    • The first animal is dosed at a level just below this estimate.

    • The animal is observed for a minimum of 48 hours.

    • If the first animal survives, the dose for the next animal is increased by a set factor. If the first animal dies, the dose for the next animal is decreased.

    • This sequential dosing continues, adjusting the dose up or down based on the outcome for the previous animal.

    • The test is stopped based on specific criteria (e.g., a certain number of dose reversals have occurred).

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds like Chlorpyrifos and Boldine.

  • Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure (96-well plate format):

    • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a microplate.

    • Add the AChE solution to initiate a pre-incubation period, allowing the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Voltage-Gated Sodium Channel Blockade Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of compounds like Tetrodotoxin on voltage-gated sodium channels.

  • Principle: This method allows for the recording of ionic currents across the membrane of a single cell. By controlling the membrane voltage ("voltage-clamp"), the function of voltage-gated ion channels can be studied.

  • Cell Preparation: A cell line expressing the sodium channel of interest (e.g., HEK-293 cells) is cultured.

  • Procedure:

    • A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is held at a level where the sodium channels are in a resting state.

    • A depolarizing voltage step is applied to elicit a sodium current, which is recorded as the control.

    • The test compound (e.g., Tetrodotoxin) is applied to the cell.

    • The same voltage step is applied, and the inhibited current is measured.

  • Data Analysis: The peak current amplitude before and after the application of the compound is compared to calculate the percentage of block. By testing a range of concentrations, an IC50 value can be determined.

Signaling Pathways and Mechanisms of Action

The neuroactivity of these compounds is a result of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Boldine: A Neuroprotective Modulator

Boldine exhibits a multifaceted mechanism of action, primarily centered on neuroprotection. It is a potent antioxidant and has anti-inflammatory properties. Boldine has been shown to reduce oxidative stress, inhibit neuroinflammation by modulating the NF-κB signaling pathway, and interfere with processes like apoptosis and excitotoxicity. It also interacts with signaling related to the aggregation of amyloid-beta and mitigates mitochondrial dysfunction. Furthermore, boldine can block connexin hemichannels, which are involved in glial-mediated neurotoxicity. Its weak inhibition of acetylcholinesterase is another aspect of its bioactivity.[8][9]

Boldine_Signaling_Pathways Boldine Boldine OxidativeStress Oxidative Stress Boldine->OxidativeStress Neuroinflammation Neuroinflammation Boldine->Neuroinflammation Apoptosis Apoptosis Boldine->Apoptosis Excitotoxicity Excitotoxicity Boldine->Excitotoxicity MitochondrialDysfunction Mitochondrial Dysfunction Boldine->MitochondrialDysfunction ConnexinHemichannels Connexin Hemichannels Boldine->ConnexinHemichannels AChE Acetylcholinesterase Boldine->AChE Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection Excitotoxicity->Neuroprotection MitochondrialDysfunction->Neuroprotection ConnexinHemichannels->Neuroprotection AChE->Neuroprotection

Boldine's neuroprotective mechanisms.
Botulinum Toxin A: Synaptic Transmission Inhibitor

Botulinum Toxin A is a protease that specifically targets and cleaves SNARE proteins (e.g., SNAP-25) in presynaptic nerve terminals. This cleavage prevents the fusion of acetylcholine-containing vesicles with the cell membrane, thereby blocking the release of this neurotransmitter and causing muscle paralysis. Beyond this primary mechanism, Botulinum Toxin A has been shown to influence other signaling pathways, including the JNK and TGF-β/Smad pathways, and in some contexts, can activate the TRPM2 channel, leading to apoptosis. The PI3K-AKT signaling pathway has also been implicated in its intracellular effects.[2]

Botulinum_Toxin_A_Signaling_Pathway BoNTA Botulinum Toxin A SNARE_Proteins SNARE Proteins (e.g., SNAP-25) BoNTA->SNARE_Proteins JNK_Pathway JNK Pathway BoNTA->JNK_Pathway TGF_beta_Smad TGF-β/Smad Pathway BoNTA->TGF_beta_Smad PI3K_AKT PI3K-AKT Pathway BoNTA->PI3K_AKT ACh_Release Acetylcholine (B1216132) Release SNARE_Proteins->ACh_Release Muscle_Paralysis Muscle Paralysis ACh_Release->Muscle_Paralysis

Mechanism of action of Botulinum Toxin A.
Tetrodotoxin: Sodium Channel Blocker

Tetrodotoxin is a potent neurotoxin that specifically binds to and blocks voltage-gated sodium channels on the extracellular side of the nerve cell membrane.[1] This action prevents the influx of sodium ions, which is necessary for the rising phase of an action potential. Consequently, Tetrodotoxin inhibits nerve impulse propagation, leading to paralysis.[1]

Tetrodotoxin_Signaling_Pathway TTX Tetrodotoxin VGSC Voltage-Gated Sodium Channels TTX->VGSC Na_Influx Sodium Influx VGSC->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Paralysis Paralysis Action_Potential->Paralysis

Mechanism of action of Tetrodotoxin.
Chlorpyrifos: Acetylcholinesterase Inhibitor

Chlorpyrifos is an organophosphate that irreversibly inhibits the enzyme acetylcholinesterase (AChE).[6] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve signal transmission. In addition to its primary mechanism, Chlorpyrifos has been shown to affect the serotonin (B10506) signaling pathway and can alter downstream pathways involving neurotrophins and protein kinases such as PKC and MAPK, contributing to its neurodevelopmental toxicity.

Chlorpyrifos_Signaling_Pathway Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase Chlorpyrifos->AChE Serotonin_Pathway Serotonin Pathway Chlorpyrifos->Serotonin_Pathway Neurotrophin_Pathways Neurotrophin Pathways Chlorpyrifos->Neurotrophin_Pathways PKC_MAPK PKC/MAPK Pathways Chlorpyrifos->PKC_MAPK ACh_Accumulation Acetylcholine Accumulation AChE->ACh_Accumulation Cholinergic_Overstimulation Cholinergic Overstimulation ACh_Accumulation->Cholinergic_Overstimulation

Mechanism of action of Chlorpyrifos.
General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of a novel neuroactive compound.

Experimental_Workflow Compound Test Compound PrimaryAssay Primary Target Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound->PrimaryAssay IC50 IC50 Determination PrimaryAssay->IC50 CellBasedAssay Cell-Based Functional Assay (e.g., Neuroprotection, Cytotoxicity) IC50->CellBasedAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) CellBasedAssay->PathwayAnalysis InVivo In Vivo Toxicity Study (e.g., LD50 Determination) PathwayAnalysis->InVivo Data Data Analysis & Interpretation InVivo->Data

A general workflow for neurotoxin characterization.

Conclusion

This comparative guide illustrates the diverse nature of neuroactive compounds. From the synaptic silencing of Botulinum Toxin A and the ion channel blockade of Tetrodotoxin to the enzymatic inhibition by Chlorpyrifos, these molecules demonstrate highly specific and potent mechanisms of action. In contrast, the aporphine alkaloid Boldine showcases a neuroprotective profile, acting through multiple pathways to mitigate cellular stress and inflammation.

For researchers and drug development professionals, this analysis underscores the importance of a multi-faceted approach to studying neuroactive compounds. A thorough understanding of a compound's mechanism of action, quantitative potency, and effects on intracellular signaling pathways is essential for both elucidating fundamental neurobiology and for the development of safe and effective therapeutics. The provided data tables, experimental protocols, and pathway diagrams serve as a foundational resource for the comparative evaluation of novel neurotoxins and neuroprotective agents.

References

A Comparative Efficacy Analysis of O-Methylcassythine Against Established Anti-Inflammatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory efficacy of O-Methylcassythine in comparison to well-established standards. The methodologies and data presentation formats are based on standardized preclinical evaluation protocols for novel anti-inflammatory agents.

Data Presentation: Comparative Efficacy Metrics

The following tables summarize the quantitative data from in vitro and in vivo assays, offering a direct comparison between this compound (represented as Compound X) and standard reference drugs.

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages [1]

CompoundConcentration (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)IC₅₀ (µM) for NO Inhibition
Vehicle Control -100 ± 5.2100 ± 8.5-
Compound X 198 ± 4.885 ± 7.135
1095 ± 5.160 ± 5.5
5092 ± 6.335 ± 4.2
Dexamethasone 199 ± 4.545 ± 6.00.8

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model [2]

Treatment Group (n=8)Dose (mg/kg)Paw Volume (mL) at 3 hr% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Compound X 100.65 ± 0.0523.5
500.45 ± 0.0447.1
Indomethacin 100.42 ± 0.0350.6

Experimental Protocols

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophage-like cells stimulated with lipopolysaccharide (LPS).[1][2]

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.[2]

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

  • Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of NO production, is calculated.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Measurement & Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-Well Plates (1x10^5 cells/well) culture->seed adhere Overnight Adherence seed->adhere pretreat Pre-treat with this compound (1-2 hours) adhere->pretreat lps Stimulate with LPS (24 hours) pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Reagent Assay supernatant->griess absorbance Measure Absorbance (540 nm) griess->absorbance analysis Calculate % Inhibition & IC50 absorbance->analysis

Experimental workflow for the LPS-induced inflammation assay.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds on acute inflammation.

Methodology:

  • Animal Grouping: Male Wistar rats are divided into groups (n=8 per group): vehicle control, a positive control (e.g., indomethacin), and this compound test groups at various doses.

  • Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Mechanism of Action: Key Signaling Pathways

Anti-inflammatory agents often exert their effects by modulating key signaling pathways. A pivotal pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (inducible nitric oxide synthase).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription OMC This compound OMC->IKK Inhibits

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling O-Methylcassythine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for O-Methylcassythine (CAS Number: 3984-10-9) was found in publicly available resources. The following information is based on the general properties of aporphine (B1220529) alkaloids, the chemical class to which this compound belongs. This guidance is for informational purposes only and should be supplemented by a thorough risk assessment by qualified professionals before handling this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Aporphine alkaloids are a class of bioactive compounds, and many exhibit cytotoxic or other potent biological activities.[1][2][3] Therefore, this compound should be handled with caution as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of this compound, especially in solid form or as a concentrated solution, should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Handling and Storage

Handling:

  • Avoid creating dust when handling the solid compound.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate the area.

  • Wear appropriate PPE as listed above.

  • For small spills of a solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: General Workflow for Aporphine Alkaloid Isolation

The following is a generalized workflow for the extraction and purification of aporphine alkaloids from plant material, such as Cassytha filiformis, based on published methodologies.[2][4][5] This protocol should be adapted and optimized for specific research purposes.

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_partition Step 2: Acid-Base Partitioning cluster_purification Step 3: Chromatographic Purification cluster_analysis Step 4: Structure Elucidation plant_material Dried and Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acidification Acidify with HCl crude_extract->acidification defatting Partition with Dichloromethane (to remove non-alkaloids) acidification->defatting basification Basify Aqueous Layer with NH4OH defatting->basification Aqueous Layer alkaloid_extraction Extract with Dichloromethane basification->alkaloid_extraction crude_alkaloid Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloid column_chroma Silica Gel Column Chromatography crude_alkaloid->column_chroma fractions Collect Fractions column_chroma->fractions tlc Monitor Fractions by TLC fractions->tlc hplc Preparative HPLC tlc->hplc Combine Pure Fractions isolated_compound Isolated this compound hplc->isolated_compound nmr NMR Spectroscopy isolated_compound->nmr ms Mass Spectrometry isolated_compound->ms

Figure 1. Generalized workflow for the isolation of aporphine alkaloids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.